Product packaging for Glutamic acid,2-hydroxy-(Cat. No.:)

Glutamic acid,2-hydroxy-

Cat. No.: B13806658
M. Wt: 163.13 g/mol
InChI Key: GXSDWXSYZHGBBO-RXMQYKEDSA-N
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Description

Overview of 2-HG as a Chiral Metabolite

2-HG is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. frontiersin.orgresearchgate.netpnas.org This chirality arises from the presence of an asymmetric carbon atom at the C-2 position, to which the hydroxyl group is attached. frontiersin.org In biological systems, the specific three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with enzymes and other cellular components. Therefore, it is crucial to consider the distinct properties and functions of each enantiomer of 2-HG. pnas.org

Distinction Between Enantiomeric Forms: D-2-Hydroxyglutarate (D-2-HG) and L-2-Hydroxyglutarate (L-2-HG)

The two enantiomeric forms of 2-hydroxyglutarate are D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). portlandpress.comfrontiersin.org While they share the same chemical formula, their spatial arrangements are distinct, leading to different biological activities. portlandpress.compnas.org

Under normal physiological conditions, both D-2-HG and L-2-HG are present at low levels in cells and are considered byproducts of promiscuous enzyme activities. frontiersin.orgthe-innovation.org For instance, L-2-HG can be produced from α-KG by the enzymes malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH), particularly under conditions of hypoxia or acidity. portlandpress.comresearchgate.netnih.gov The production of D-2-HG can occur through the action of enzymes like phosphoglycerate dehydrogenase (PHGDH). portlandpress.com The cell has specific enzymes, D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH), to convert these enantiomers back to α-KG, thus maintaining their low concentrations. portlandpress.comnih.govoncotarget.com

The roles of D-2-HG and L-2-HG diverge significantly in pathological states. Elevated levels of D-2-HG are strongly associated with certain cancers, particularly gliomas and acute myeloid leukemia (AML), due to gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. portlandpress.compnas.organnualreviews.org These mutated enzymes acquire a new function, converting α-KG to D-2-HG. mdpi.com In contrast, high levels of L-2-HG are characteristic of a rare inherited metabolic disorder known as L-2-hydroxyglutaric aciduria, which leads to severe neurological problems. mdpi.comhmdb.ca Accumulation of L-2-HG has also been observed in certain cancers, such as clear cell renal cell carcinoma, often due to the loss of the L2HGDH enzyme. frontiersin.orgnih.gov

Both enantiomers, when present at high concentrations, are considered oncometabolites because they can competitively inhibit α-KG-dependent dioxygenases. frontiersin.orgnih.gov These enzymes are crucial for various cellular processes, including epigenetic regulation through histone and DNA demethylation. frontiersin.orgnih.gov By interfering with these processes, both D-2-HG and L-2-HG can contribute to tumorigenesis. portlandpress.comnih.gov However, L-2-HG is generally considered a more potent inhibitor of these enzymes than D-2-HG. frontiersin.orgnih.gov

Comparison of D-2-HG and L-2-HG

FeatureD-2-Hydroxyglutarate (D-2-HG)L-2-Hydroxyglutarate (L-2-HG)
Primary Associated PathologyIDH-mutant cancers (e.g., glioma, AML) portlandpress.compnas.organnualreviews.orgL-2-hydroxyglutaric aciduria, clear cell renal cell carcinoma frontiersin.orgmdpi.comhmdb.canih.gov
Primary Mechanism of Pathological AccumulationGain-of-function mutations in IDH1/IDH2 enzymes portlandpress.commdpi.comLoss-of-function of L2HGDH enzyme, promiscuous enzyme activity under hypoxia/acidity portlandpress.comfrontiersin.orgresearchgate.netnih.govnih.gov
Effect on α-KG-Dependent DioxygenasesCompetitive inhibitor nih.govCompetitive inhibitor, generally more potent than D-2-HG frontiersin.orgnih.gov

Historical Context of 2-HG Research in Metabolic Studies

The metabolite 2-hydroxyglutarate was first described in the late 19th and early 20th centuries. mdpi.comnih.gov For a long time, it was considered a minor metabolite with no clear physiological purpose. portlandpress.comthe-innovation.org The discovery of 2-hydroxyglutaric acidurias in 1980, rare and severe inherited metabolic disorders characterized by the accumulation of either D-2-HG or L-2-HG, marked a turning point in the understanding of this compound. portlandpress.commdpi.com These conditions demonstrated that high levels of 2-HG could have catastrophic effects on human development, particularly neurological function. portlandpress.comnih.gov

A major breakthrough in 2-HG research came in 2008 and 2009 with the discovery of frequent mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes in certain types of cancers, including gliomas and acute myeloid leukemia. frontiersin.orgnih.gov Subsequent research revealed that these mutations led to the massive production and accumulation of D-2-HG, which was then termed an "oncometabolite" due to its role in driving cancer development. annualreviews.orgmdpi.com This discovery linked a fundamental metabolic pathway to the epigenetic dysregulation that underlies cancer, opening up new avenues for research and therapeutic development. annualreviews.org The finding that L-2-HG also accumulates in certain cancers and acts as an oncometabolite further solidified the importance of 2-HG in oncology. frontiersin.orgnih.gov

Key Milestones in 2-HG Research

YearDiscoverySignificance
1980Identification of D- and L-2-hydroxyglutaric acidurias portlandpress.commdpi.comEstablished the pathological consequences of high 2-HG levels. portlandpress.com
2008-2009Discovery of IDH1 and IDH2 mutations in cancers frontiersin.orgnih.govLinked a metabolic enzyme to cancer and led to the concept of oncometabolites. annualreviews.org
2010Demonstration that mutant IDH produces D-2-HG sigmaaldrich.comElucidated the biochemical consequence of IDH mutations.
20112-HG shown to be a competitive inhibitor of α-KG-dependent dioxygenases frontiersin.orgnih.govExplained the mechanism by which 2-HG drives epigenetic changes in cancer. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO5 B13806658 Glutamic acid,2-hydroxy-

Properties

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2R)-2-amino-2-hydroxypentanedioic acid

InChI

InChI=1S/C5H9NO5/c6-5(11,4(9)10)2-1-3(7)8/h11H,1-2,6H2,(H,7,8)(H,9,10)/t5-/m1/s1

InChI Key

GXSDWXSYZHGBBO-RXMQYKEDSA-N

Isomeric SMILES

C(C[C@@](C(=O)O)(N)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)(N)O)C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2 Hg Enantiomers

D-2-Hydroxyglutarate (D-2-HG) Production

The production of D-2-HG is most notably associated with mutations in the isocitrate dehydrogenase enzymes, but alternative pathways also contribute to its formation.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are a primary driver of elevated D-2-HG levels in various cancers. portlandpress.comdovepress.comnih.gov These mutations are considered a "driver" genetic event in the development of certain tumors, including gliomas. bohrium.com

Wild-type IDH1 and IDH2 enzymes catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key component of the Krebs cycle. dovepress.comamegroups.org However, specific point mutations in the active sites of these enzymes, such as at arginine 132 (R132) in IDH1 and arginine 140 (R140) or arginine 172 (R172) in IDH2, lead to a "neomorphic" or new function. portlandpress.combohrium.comresearchgate.net This novel activity is the reduction of α-KG to D-2-HG. dovepress.combohrium.comresearchgate.net This process is so efficient that D-2-HG can accumulate to concentrations of 10 to 30 mM in tumors with these mutations. nih.gov

The mutant IDH enzyme forms a heterodimer with a wild-type monomer to carry out this neomorphic activity. researchgate.netnih.gov Interestingly, a homodimer composed of two mutant IDH monomers is not catalytically active. nih.gov The presence of the wild-type allele is crucial as it supplies the α-KG substrate for the mutant enzyme. amegroups.orgjci.org

Table 1: Key Characteristics of Wild-Type vs. Mutant IDH Enzymes
FeatureWild-Type IDH1/2Mutant IDH1/2
Primary FunctionConverts isocitrate to α-ketoglutarateConverts α-ketoglutarate to D-2-hydroxyglutarate
Enzyme ActivityOxidative decarboxylationNeomorphic reduction
Cofactor UsageProduces NADPHConsumes NADPH
End Productα-KetoglutarateD-2-Hydroxyglutarate
Cellular LocationCytoplasm and peroxisomes (IDH1), Mitochondria (IDH2)Same as wild-type

The fundamental shift in mutant IDH's function is the conversion of α-KG to D-2-HG. dovepress.comthe-innovation.org This reaction consumes NADPH, a critical cellular reductant. dovepress.comresearchgate.netmdpi.com The accumulation of D-2-HG is a hallmark of cancers with IDH mutations, with levels reaching up to 100 times higher than in cells with wild-type IDH. amegroups.orgmdpi.comaacrjournals.org This oncometabolite, D-2-HG, is structurally similar to α-KG, differing only by a hydroxyl group instead of a ketone at the second carbon position. portlandpress.commdpi.com

Mutations in the catalytic arginine residues of IDH1 and IDH2 alter the enzyme's active site. portlandpress.combohrium.com This change decreases the affinity for its normal substrate, isocitrate, and confers a new ability to bind α-KG and facilitate its reduction to D-2-HG. bohrium.com The mutant enzyme exhibits an increased preference for NADPH as a cofactor for this reductive reaction. bohrium.com The reaction is irreversible, leading to a significant build-up of D-2-HG in the cell. researchgate.net

While mutant IDH is a major source of D-2-HG, other enzymes can also contribute to its production.

Phosphoglycerate dehydrogenase (PHGDH) is the first and rate-limiting enzyme in the serine biosynthesis pathway, typically catalyzing the oxidation of 3-phosphoglycerate. portlandpress.comnih.govijbs.com However, it has been shown that PHGDH can also catalyze the NADH-dependent reduction of α-ketoglutarate to D-2-HG. nih.govacs.org This activity is considered promiscuous or a "side reaction". nih.govpnas.org

In certain cancers, such as breast cancer and melanoma, where the PHGDH gene is amplified, the resulting overexpression of the enzyme can lead to a 2- to 4-fold increase in D-2-HG levels. portlandpress.comnih.gov This provides a mechanism for elevated D-2-HG in tumors that lack IDH mutations. nih.govacs.org Knockdown of PHGDH in cancer cell lines with amplified PHGDH has been shown to decrease cellular 2-HG levels by approximately 50%. nih.gov

Table 2: Comparison of D-2-HG Production Pathways
PathwayEnzymeMechanismCellular ContextMagnitude of D-2-HG Increase
Primary PathwayMutant IDH1/2Neomorphic reduction of α-KGCancers with IDH1/2 mutations (e.g., glioma, AML)High (up to 100-fold or more)
Alternative PathwayPhosphoglycerate Dehydrogenase (PHGDH)Promiscuous NADH-dependent reduction of α-KGCancers with PHGDH amplification (e.g., breast cancer, melanoma)Moderate (2- to 4-fold)

Alternative Pathways for D-2-HG Formation

Production from L-Glutamate Degradation in Specific Microorganisms

In certain anaerobic bacteria, the degradation of L-glutamate proceeds via the hydroxyglutarate pathway, leading to the formation of 2-hydroxyglutarate. This pathway is one of two primary routes for glutamate (B1630785) fermentation in these organisms, the other being the methylaspartate pathway. nih.gov

Microorganisms such as Acidaminococcus fermentans, Peptostreptococcus asaccharolyticus, Fusobacterium nucleatum, and Clostridium microsporum utilize the hydroxyglutarate pathway for glutamate fermentation. nih.govresearchgate.net A key enzyme in this pathway is 2-hydroxyglutarate dehydrogenase, which is found at high levels in organisms that use this metabolic route. nih.gov The pathway involves the conversion of glutamate to α-ketoglutarate, which is then reduced to 2-hydroxyglutarate. Subsequent steps lead to the formation of acetate (B1210297), butyrate, carbon dioxide, and ammonia. nih.gov

MicroorganismPathway of Glutamate FermentationKey Enzyme
Acidaminococcus fermentansHydroxyglutarate Pathway2-Hydroxyglutarate Dehydrogenase
Peptostreptococcus asaccharolyticusHydroxyglutarate Pathway2-Hydroxyglutarate Dehydrogenase
Fusobacterium nucleatumHydroxyglutarate Pathway2-Hydroxyglutarate Dehydrogenase
Clostridium microsporumHydroxyglutarate Pathway2-Hydroxyglutarate Dehydrogenase
Clostridium tetanomorphumMethylaspartate Pathway3-Methylaspartase
Role in Propionyl-CoA Catabolism Pathways

The 2-hydroxyglutarate pathway serves as a detoxification mechanism for propionyl-CoA, a toxic metabolic intermediate that arises from the breakdown of odd-chain fatty acids and certain amino acids. the-innovation.orgnih.gov This detoxification strategy has been identified in organisms like Escherichia coli. the-innovation.org

The central enzyme in this pathway is 2-HG synthase, which catalyzes the condensation of propionyl-CoA and glyoxylate (B1226380) to form 2-hydroxyglutarate. the-innovation.org Although the gene encoding this synthase and the specific enantiomer of 2-HG produced were not initially identified, evidence suggests the product is likely the D-enantiomer. the-innovation.org In Arabidopsis thaliana, the gene for D-2-hydroxyglutarate dehydrogenase (D2HGDH) is co-expressed with enzymes involved in the degradation of branched-chain amino acids and β-oxidation of odd-chain fatty acids, processes that generate propionyl-CoA. the-innovation.orguniprot.org This suggests a functional link between propionyl-CoA metabolism and D-2-HG.

Production by Transhydrogenases and its Thermodynamic Coupling

D-2-hydroxyglutarate production is coupled to certain dehydrogenation reactions by enzymes acting as transhydrogenases. This coupling facilitates thermodynamically unfavorable, yet necessary, metabolic reactions. the-innovation.orgthe-innovation.org

Several enzymes, including phosphoglycerate dehydrogenase (PHGDH), PdxB, hydroxyacid-oxoacid transhydrogenase (HOT), and WbpB, exhibit this transhydrogenase activity. the-innovation.org These enzymes have a high affinity for NAD(P)H. After they catalyze a dehydrogenation reaction, the resulting NAD(P)H remains bound to the enzyme. The reduction of α-ketoglutarate (2-KG) to D-2-HG, a thermodynamically favorable reaction (ΔrG′°obs = -28.5 kJ/mol), is then used to oxidize the bound NAD(P)H to NAD(P)⁺, allowing the enzyme to proceed with the next catalytic cycle. the-innovation.org This mechanism effectively uses the free energy of D-2-HG formation to drive otherwise unfavorable dehydrogenation reactions, such as those in L-serine biosynthesis and pyridoxal (B1214274) 5'-phosphate (PLP) generation. the-innovation.orgpnas.orgresearchgate.net

For instance, in bacterial L-serine biosynthesis, SerA (a PHGDH homolog) couples the thermodynamically unfavorable dehydrogenation of D-3-phosphoglycerate with the favorable reduction of 2-KG to D-2-HG. pnas.orgnih.gov This coupling overcomes the thermodynamic barrier of the initial step in serine synthesis. pnas.orgresearchgate.net

Enzyme (Transhydrogenase)Metabolic Pathway DrivenThermodynamic Principle
PHGDH (SerA)L-Serine BiosynthesisCouples unfavorable D-3-PG oxidation to favorable D-2-HG production from 2-KG. the-innovation.orgpnas.org
PdxBPyridoxal 5'-phosphate (PLP) BiosynthesisUtilizes D-2-HG production to drive necessary dehydrogenation steps. the-innovation.org
HOTγ-Hydroxybutyrate (GHB) CatabolismFacilitates the conversion of GHB by coupling to D-2-HG synthesis. the-innovation.org
WbpBLipopolysaccharide (LPS) BiosynthesisDrives an unfavorable dehydrogenation reaction required for LPS synthesis. the-innovation.org

L-2-Hydroxyglutarate (L-2-HG) Production

Promiscuous Activities of Metabolic Enzymes

The synthesis of L-2-hydroxyglutarate is largely attributed to the "promiscuous" or non-canonical activity of several key metabolic enzymes that normally participate in central carbon metabolism. nih.govfrontiersin.org Under specific cellular conditions, these enzymes can utilize α-ketoglutarate as an alternative substrate, reducing it to L-2-HG. nih.govportlandpress.com

Lactate (B86563) dehydrogenase (LDH), particularly the LDHA isoform, is a major contributor to L-2-HG production. nih.govportlandpress.com While its canonical function is the reversible conversion of pyruvate (B1213749) to lactate, LDH can promiscuously reduce α-ketoglutarate to L-2-HG. nih.govpnas.org This activity is significantly enhanced under conditions of hypoxia and acidosis (low pH). nih.govportlandpress.comdntb.gov.ua

Genetic evidence has implicated LDH in hypoxia-induced L-2-HG accumulation, and studies with purified LDH enzymes have confirmed their direct catalytic role. nih.gov The testis-specific isoform, LDHC, has also been shown to synthesize L-2-HG. researchgate.netresearchgate.net The increased rate of L-2-HG synthesis by LDH under hypoxic conditions is linked to the upregulation of LDHA expression. portlandpress.com Mechanistically, acidic pH promotes a protonated form of α-ketoglutarate that binds more effectively to the active site of LDHA, thereby enhancing its reduction to L-2-HG. nih.gov

Malate (B86768) dehydrogenase (MDH), in both its cytosolic (MDH1) and mitochondrial (MDH2) isoforms, also exhibits promiscuous activity, catalyzing the reduction of α-ketoglutarate to L-2-HG. nih.govportlandpress.comnih.gov Similar to LDH, this non-canonical function is more pronounced under hypoxic and acidic conditions. portlandpress.comdntb.gov.ua

Both LDH and MDH are structurally related and catalyze similar redox reactions. portlandpress.com Purified MDH1 and MDH2 have been shown to stereospecifically produce L-2-HG from α-ketoglutarate. nih.gov While MDH's primary role is the interconversion of malate and oxaloacetate, its ability to produce L-2-HG contributes to the cellular pool of this metabolite, particularly when its canonical substrates are limited or when cellular conditions favor the binding of α-ketoglutarate. frontiersin.org The relative contribution of LDH and MDH to L-2-HG production can vary depending on the cell type and the specific metabolic state. nih.gov

EnzymeIsoform(s)Canonical ReactionPromiscuous ReactionConditions Favoring Promiscuity
Lactate DehydrogenaseLDHA, LDHCPyruvate ⇌ Lactateα-Ketoglutarate → L-2-HydroxyglutarateHypoxia, Acidosis. nih.govportlandpress.comresearchgate.net
Malate DehydrogenaseMDH1, MDH2Malate ⇌ Oxaloacetateα-Ketoglutarate → L-2-HydroxyglutarateHypoxia, Acidosis. nih.govportlandpress.comnih.gov

Subcellular Localization of L-2-HG Generating Enzymes

The synthesis of L-2-HG via promiscuous enzyme activity is not confined to a single cellular compartment but occurs in both the cytoplasm and the mitochondria. frontiersin.orgresearchgate.net This is due to the distinct subcellular localizations of the different isoforms of lactate dehydrogenase and malate dehydrogenase. nih.gov

Cytoplasm: L-2-HG is generated in the cytoplasm primarily by the promiscuous actions of Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase 1 (MDH1). frontiersin.orgresearchgate.netnih.govmedlink.com These enzymes' canonical roles are central to glycolysis and the malate-aspartate shuttle, respectively.

Mitochondria: Within the mitochondrial matrix, Malate Dehydrogenase 2 (MDH2) is the key enzyme responsible for producing L-2-HG from α-KG. frontiersin.orgresearchgate.netmedlink.com MDH2 is a core component of the tricarboxylic acid (TCA) cycle. Some research suggests that MDH2 may be the primary producer of L-2-HG, given the high abundance of its substrate, α-KG, within the mitochondrial matrix. portlandpress.com

Conversely, the catabolism of L-2-HG is exclusively mitochondrial. The enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes L-2-HG back to α-KG, is localized to the inner mitochondrial membrane. nih.govwikipedia.orgpnas.orgmedlineplus.gov This compartmentalization means that any L-2-HG produced in the cytoplasm must be transported into the mitochondria for degradation.

Table 2: Subcellular Localization of Enzymes Involved in L-2-HG Metabolism
EnzymeSubcellular LocationMetabolic RoleReferences
Lactate Dehydrogenase A (LDHA)CytoplasmPromiscuous generation of L-2-HG from α-KG. frontiersin.orgresearchgate.netmedlink.com
Malate Dehydrogenase 1 (MDH1)CytoplasmPromiscuous generation of L-2-HG from α-KG. frontiersin.orgresearchgate.netmedlink.com
Malate Dehydrogenase 2 (MDH2)MitochondriaPromiscuous generation of L-2-HG from α-KG. frontiersin.orgresearchgate.netmedlink.com
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)Mitochondria (Inner Membrane)Degradation (oxidation) of L-2-HG to α-KG. nih.govwikipedia.orgpnas.org

Catabolism and Clearance Mechanisms of 2 Hg Enantiomers

D-2-Hydroxyglutarate (D-2-HG) Degradation

The primary mechanism for the breakdown of D-2-HG in mammals is its conversion back to a key intermediate of the tricarboxylic acid (TCA) cycle, α-ketoglutarate (α-KG). This reaction is predominantly carried out by a specific mitochondrial enzyme, with alternative, less characterized pathways also proposed.

The key enzyme responsible for D-2-HG catabolism is D-2-hydroxyglutarate dehydrogenase (D2HGDH). the-innovation.org This enzyme acts as a crucial "metabolite repair" enzyme, preventing the accumulation of D-2-HG produced through various metabolic side reactions. the-innovation.org A deficiency in functional D2HGDH leads to the accumulation of D-2-HG, which can be toxic to cells, particularly brain cells. medlineplus.gov

The primary function of D2HGDH is to catalyze the irreversible oxidation of D-2-hydroxyglutarate to α-ketoglutarate (also known as 2-ketoglutarate). medlineplus.govuniprot.orgmedlink.com This conversion reintegrates the carbon skeleton of D-2-HG into mainstream cellular metabolism, as α-ketoglutarate is a central component of the TCA cycle. medlineplus.govnih.gov By converting D-2-HG to α-KG, D2HGDH not only detoxifies the cell from excess D-2-HG but also replenishes the pool of a vital metabolic intermediate. nih.gov The enzyme is most active in the liver and kidney, but also functions in the heart and brain. wikipedia.orggenecards.org Besides D-2-HG, D2HGDH can also catalyze the oxidation of other D-2-hydroxy acids, such as D-malate and D-lactate. uniprot.org

D2HGDH is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. uniprot.orgwikipedia.orgfrontiersin.org It belongs to the FAD-binding oxidoreductase/transferase type 4 family. genecards.org In the enzymatic reaction, D-2-HG is oxidized to α-KG, and the electrons removed from D-2-HG are transferred to FAD, reducing it to FADH₂. frontiersin.org This FAD cofactor is typically tightly bound to the enzyme. nih.gov The reoxidation of FADH₂ is necessary for the enzyme's catalytic cycle to continue.

D2HGDH is localized within the mitochondria, the primary sites of cellular respiration and energy production. medlineplus.govmedlink.comwikipedia.orggenecards.org This specific subcellular location is critical for its function. By producing α-ketoglutarate directly within the mitochondrial matrix, D2HGDH ensures that the product can immediately enter the TCA cycle. medlineplus.govwikipedia.org This localization functionally links D-2-HG catabolism to central carbon metabolism and energy production. medlineplus.gov The mitochondrial placement of D2HGDH also has implications for regulating the cellular α-KG pool, which in turn can influence the activity of numerous α-KG-dependent dioxygenases that play roles in epigenetic regulation and cellular signaling. nih.gov

PropertyDescriptionReferences
GeneD2HGDH medlineplus.govwikipedia.orggenecards.org
Enzyme NameD-2-Hydroxyglutarate Dehydrogenase medlineplus.govuniprot.org
Reaction CatalyzedD-2-hydroxyglutarate → α-ketoglutarate medlineplus.govuniprot.orgmedlink.com
CofactorFlavin Adenine Dinucleotide (FAD) uniprot.orgwikipedia.orgfrontiersin.org
Subcellular LocationMitochondria medlineplus.govmedlink.comwikipedia.org
Primary FunctionMetabolite repair and detoxification of D-2-HG the-innovation.org

While the oxidation of D-2-HG to α-ketoglutarate by D2HGDH is the principal catabolic route, other metabolic fates for D-2-HG have been proposed.

An alternative pathway for the catabolism of 2-HG has been suggested, involving its decarboxylation to form succinic semialdehyde. the-innovation.orgthe-innovation.org This proposed pathway suggests that 2-HG, particularly that produced from propionyl-CoA metabolism, could be decarboxylated, and the resulting succinic semialdehyde would then be further oxidized to succinate (B1194679), another TCA cycle intermediate. the-innovation.orgthe-innovation.org This route represents a different mechanism for channeling the carbon atoms of 2-HG back into central metabolism.

PathwayEnzymeReactantProductDescriptionReferences
Primary DegradationD-2-Hydroxyglutarate Dehydrogenase (D2HGDH)D-2-Hydroxyglutarateα-KetoglutarateThe main FAD-dependent mitochondrial pathway for D-2-HG catabolism. medlineplus.govuniprot.orgmedlink.comfrontiersin.org
Alternative Pathway (Proposed)Not fully characterized2-HydroxyglutarateSuccinic SemialdehydeA proposed decarboxylation reaction, potentially for 2-HG derived from specific metabolic sources like propionyl-CoA. the-innovation.orgthe-innovation.org

Alternative Catabolic Pathways for D-2-HG

Isomerization to Citramalate (B1227619)

Beyond its well-known oxidation to α-ketoglutarate, D-2-hydroxyglutarate (D-2-HG) can be catabolized through alternative pathways, one of which is its isomerization to citramalate the-innovation.orgthe-innovation.org. Following this conversion, citramalate can be further metabolized by being cleaved into pyruvate (B1213749) and acetate (B1210297) the-innovation.orgthe-innovation.org. This pathway represents another route for the clearance of D-2-HG, channeling it into central carbon metabolism. The pyruvate generated from this process can subsequently be reduced to lactate (B86563) the-innovation.orgthe-innovation.org. While the synthesis of citramalate from pyruvate and acetyl-CoA is well-documented in various organisms, including bacteria and plants, for the biosynthesis of amino acids like isoleucine, its formation from 2-HG highlights a distinct catabolic function researchgate.netpnas.orgpnas.orgnih.gov.

Link to Lysine (B10760008) Catabolism

The metabolism of D-2-HG has been connected to the catabolism of the amino acid lysine. In plants such as Arabidopsis thaliana, metabolic analyses have indicated that D-2-HG likely originates from the breakdown of lysine. Studies using loss-of-function mutants in the D-2-hydroxyglutarate dehydrogenase (D-2HGDH) enzyme showed an accumulation of D-2-HG, suggesting that D-2HGDH plays a role in metabolizing D-2-HG derived from lysine, particularly under conditions of carbon starvation or senescence. In bacteria, a widespread lysine degradation pathway has been identified that proceeds via glutarate and L-2-hydroxyglutarate, which is then converted to α-ketoglutarate. While this pathway involves the L-enantiomer, it underscores the broader connection between hydroxyglutarates and lysine metabolism across different biological kingdoms.

D-2-Hydroxyglutarate-Pyruvate Transhydrogenase Activity

In the yeast Saccharomyces cerevisiae, a key enzyme responsible for the degradation of D-2-HG is a cytosolic D-2-hydroxyglutarate-pyruvate transhydrogenase. This FAD-dependent enzyme, encoded by the DLD3 gene, catalyzes the oxidation of D-2-HG to α-ketoglutarate. Uniquely, this reaction is coupled with the concomitant reduction of pyruvate to D-lactate, qualifying the enzyme as a transhydrogenase rather than a simple dehydrogenase. This mechanism effectively links the metabolism of D-2-HG to the shuttling of reducing equivalents in the cytosol. A mitochondrial homolog, Dld2, also oxidizes D-2-HG but the cytosolic Dld3-mediated transhydrogenase activity represents the main degradation pathway in yeast.

Enzymatic Activities in D-2-HG Catabolism
Enzyme/PathwayReactionOrganism/ContextKey Finding
Isomerization PathwayD-2-Hydroxyglutarate → Citramalate → Pyruvate + AcetateGeneral CatabolismAlternative clearance route for D-2-HG the-innovation.orgthe-innovation.org.
D-2-Hydroxyglutarate Dehydrogenase (D-2HGDH)D-2-Hydroxyglutarate → α-KetoglutaratePlants (A. thaliana)Metabolizes D-2-HG derived from lysine catabolism.
D-2-Hydroxyglutarate-Pyruvate Transhydrogenase (Dld3)D-2-HG + Pyruvate → α-Ketoglutarate + D-LactateYeast (S. cerevisiae)Couples D-2-HG oxidation to pyruvate reduction.

L-2-Hydroxyglutarate (L-2-HG) Degradation

Role of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)

The primary enzyme responsible for the catabolism of L-2-hydroxyglutarate (L-2-HG) in mammals and other organisms is L-2-hydroxyglutarate dehydrogenase (L2HGDH). This enzyme is critical for maintaining low physiological concentrations of L-2-HG. L2HGDH is localized to the inner mitochondrial membrane and functions as a "metabolite repair" enzyme, preventing the accumulation of L-2-HG, which can be produced through the promiscuous action of other enzymes like malate (B86768) dehydrogenase. A deficiency in L2HGDH activity, caused by mutations in the L2HGDH gene, leads to the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, characterized by a toxic buildup of L-2-HG.

The sole known function of L2HGDH is to catalyze the specific oxidation of L-2-HG back to α-ketoglutarate (also known as 2-oxoglutarate). This reaction is essential as it converts L-2-HG, a potentially toxic metabolite, into a key intermediate of the tricarboxylic acid (TCA) cycle. By regenerating α-ketoglutarate, L2HGDH allows this crucial metabolite to re-enter central metabolic pathways for energy production or biosynthesis. The reaction is considered irreversible under physiological conditions.

L2HGDH belongs to the family of flavin adenine dinucleotide (FAD)-dependent oxidoreductases. The enzyme utilizes FAD as a cofactor to facilitate the oxidation of L-2-HG. During the catalytic cycle, a hydride ion is transferred from the C2 atom of L-2-HG to the N5 atom of the FAD molecule. This results in the formation of the product, α-ketoglutarate, and reduced FAD (FADH₂). Following the release of α-ketoglutarate, the reduced FADH₂ is re-oxidized by an electron acceptor, regenerating the enzyme for the next catalytic cycle. The FAD cofactor is non-covalently bound to the enzyme and is essential for its catalytic activity.

Characteristics of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)
FeatureDescriptionSignificance
Function Catalyzes the oxidation of L-2-hydroxyglutarate to α-ketoglutarate.Prevents toxic accumulation of L-2-HG; "metabolite repair" portlandpress.com.
Cofactor Flavin Adenine Dinucleotide (FAD).Essential for the enzyme's oxidoreductase activity.
Subcellular Location Mitochondrial inner membrane.Integrates L-2-HG catabolism with mitochondrial metabolism (TCA cycle).
Clinical Relevance Mutations in the L2HGDH gene cause L-2-hydroxyglutaric aciduria.Demonstrates the critical role of the enzyme in human health.
Subcellular Localization and Functional Implications

The production and degradation of the two enantiomers of 2-hydroxyglutarate (2-HG), L-2-HG and D-2-HG, occur in distinct subcellular compartments, which is critical to their functional implications. The primary sites of 2-HG metabolism are the cytoplasm and mitochondria. frontiersin.org

The enzymes responsible for the degradation of 2-HG, L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH), are both located within the mitochondria. medlineplus.govwikipedia.orgnih.gov Specifically, L2HGDH is associated with the mitochondrial membrane, while D2HGDH is found in the mitochondrial matrix. wikipedia.orgnih.gov These enzymes convert their respective substrates, L-2-HG and D-2-HG, back into α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. medlineplus.govnih.gov

Conversely, the production of 2-HG can occur in both the cytoplasm and mitochondria. L-2-HG is primarily generated through the promiscuous activity of cytoplasmic enzymes like lactate dehydrogenase (LDHA) and malate dehydrogenase 1 (MDH1), as well as the mitochondrial malate dehydrogenase 2 (MDH2). frontiersin.orgbiorxiv.org These enzymes normally catalyze other reactions but can mistakenly reduce α-KG to L-2-HG. nih.gov In certain cancers with mutations in the isocitrate dehydrogenase (IDH) gene, large amounts of D-2-HG are produced from α-KG by the mutant IDH1 enzyme in the cytoplasm or the mutant IDH2 enzyme in the mitochondria. unclineberger.org

Some metabolic enzymes have also been observed to translocate to the nucleus. biorxiv.org The presence of 2-HG in the nucleus has significant functional consequences due to its structural similarity to α-KG. nih.gov Both L-2-HG and D-2-HG can act as competitive inhibitors of α-KG-dependent dioxygenases, a large family of enzymes that includes histone demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. nih.govunclineberger.org By inhibiting these enzymes, 2-HG can induce widespread changes in the epigenetic landscape, leading to hypermethylation of both DNA and histones. frontiersin.orgnih.gov These epigenetic alterations can disrupt normal gene expression, impair DNA repair processes, and block cellular differentiation, ultimately contributing to tumorigenesis. nih.govnih.gov

Metabolite/EnzymePrimary Subcellular LocalizationAssociated Process
L-2-Hydroxyglutarate (L-2-HG) Cytoplasm, MitochondriaProduction via promiscuous enzyme activity
D-2-Hydroxyglutarate (D-2-HG) Cytoplasm, MitochondriaProduction via mutant IDH1/2 activity
L2HGDH Mitochondria (inner membrane)Catabolism (repair) of L-2-HG
D2HGDH Mitochondria (matrix)Catabolism of D-2-HG
α-KG-dependent dioxygenases Nucleus, CytoplasmEpigenetic regulation, DNA repair (inhibited by 2-HG)

Concept of "Metabolite Repair" for L-2-HG

The concept of "metabolite repair" describes a cellular quality control mechanism that eliminates potentially toxic or useless metabolites that are inadvertently formed by the promiscuous, or side, activities of metabolic enzymes. nih.govresearchgate.net L-2-hydroxyglutarate is considered a prime example of such a metabolite, and its clearance is a crucial housekeeping function. nih.gov

L-2-HG has no known physiological function in eukaryotes. nih.govresearchgate.net Its formation is not the result of a dedicated metabolic pathway but rather an error of metabolism. Enzymes such as mitochondrial L-malate dehydrogenase (mMDH) and lactate dehydrogenase (LDH), whose primary substrates are oxaloacetate and pyruvate, respectively, can promiscuously act on α-ketoglutarate. nih.govbiologists.com Although this side reaction occurs at a very low rate, the high activity and abundance of these enzymes can lead to a significant accumulation of L-2-HG if left unchecked. nih.gov The accumulation of L-2-HG is toxic, particularly to the brain, and can lead to a severe neurometabolic disorder known as L-2-hydroxyglutaric aciduria. nih.gov

To prevent this toxicity, cells possess a dedicated "repair" enzyme: L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.gov This mitochondrial enzyme efficiently and irreversibly oxidizes the "damaged" L-2-HG metabolite back to the essential TCA cycle intermediate, α-ketoglutarate. nih.gov Therefore, L2HGDH functions as a "house-cleaning" enzyme, correcting the errors of other promiscuous enzymes and preventing the harmful buildup of L-2-HG. nih.gov The deficiency of this single repair enzyme is the direct cause of L-2-hydroxyglutaric aciduria, highlighting the critical importance of the metabolite repair system in maintaining cellular health. nih.govnih.gov

EnzymePrimary FunctionPromiscuous SubstrateDamaged Metabolite ProductRepair Enzyme
L-Malate Dehydrogenase (MDH) Converts L-malate to oxaloacetateα-KetoglutarateL-2-HydroxyglutarateL2HGDH
Lactate Dehydrogenase (LDH) Converts lactate to pyruvateα-KetoglutarateL-2-HydroxyglutarateL2HGDH

Molecular Mechanisms of 2 Hg Action

Inhibition of α-Ketoglutarate-Dependent Dioxygenases (α-KGDDs)

2-HG has been identified as a competitive inhibitor of numerous α-KG-dependent dioxygenases. nih.gov These enzymes play crucial roles in a wide array of cellular processes, including epigenetic regulation and hypoxia sensing. nih.gov The accumulation of 2-HG, particularly the D-enantiomer (D-2-HG) in the context of certain cancers, leads to the dysregulation of these enzymatic pathways. nih.gov This interference with normal cellular function is a key aspect of its role as an oncometabolite.

Competitive Antagonism with α-KG

The inhibitory effect of 2-HG on α-KGDDs stems from its structural resemblance to α-ketoglutarate. frontiersin.orgnih.gov The primary difference between the two molecules is the substitution of a carbonyl group at the C2 position of α-KG with a hydroxyl group in 2-HG. nih.gov This similarity allows 2-HG to bind to the active site of α-KGDDs, effectively competing with the endogenous substrate, α-KG. nih.gov By occupying the same space as α-KG in the enzyme's active site, 2-HG prevents the normal catalytic activity of the enzyme. nih.gov This competitive inhibition has been demonstrated to be reversible, as increasing the concentration of α-KG can overcome the inhibitory effects of 2-HG. elifesciences.org

Differential Potencies of D-2-HG and L-2-HG Inhibition

Both enantiomers of 2-hydroxyglutarate, D-2-HG and L-2-HG, can inhibit α-KG-dependent dioxygenases. frontiersin.orgnih.gov However, studies have consistently shown that L-2-HG is a significantly more potent inhibitor of these enzymes than D-2-HG. frontiersin.orgnih.gov In some cases, L-2-HG has been found to be five to tenfold more potent than D-2-HG in inhibiting certain α-KGDDs. nih.gov The degree of inhibition can vary depending on the specific enzyme. For instance, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for D-2-HG on the histone demethylase JMJD2C is 79 ± 7 μM, whereas for the hypoxia-inducible factor (HIF) prolyl hydroxylase, it is much higher at 1,500 ± 400 μM, indicating weaker inhibition. frontiersin.org

Specific α-KGDD Targets

The inhibitory action of 2-HG extends to a variety of α-KGDDs, leading to significant downstream effects on cellular processes. Key targets include enzymes involved in DNA and histone demethylation, as well as those that regulate the cellular response to hypoxia.

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are α-KGDDs that play a critical role in DNA demethylation by oxidizing 5-methylcytosine (5mC). ashpublications.org Both D-2-HG and L-2-HG have been shown to inhibit the activity of TET enzymes. ashpublications.orgmdpi.com This inhibition leads to a decrease in the levels of 5-hydroxymethylcytosine (5hmC), a product of TET activity, and a corresponding increase in global DNA hypermethylation. nih.govelifesciences.org The inhibition of TET2 by 2-HG is considered a key mechanism contributing to the altered epigenetic landscape observed in certain cancers. nih.gov

The Jumonji-C (JmjC) domain-containing family of histone demethylases are another major class of α-KGDDs targeted by 2-HG. nih.govelifesciences.org These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histones, a key process in regulating gene expression. nih.gov 2-HG competitively inhibits various JmjC histone demethylases, including JMJD2A, KDM6A, and KDM4C, leading to histone hypermethylation. nih.govmdpi.comnih.gov For example, inhibition of JMJD2A by D-2-HG has an IC50 of 24 μM. nih.gov This disruption of histone methylation patterns can result in altered gene expression, contributing to cellular transformation. elifesciences.org

Prolyl Hydroxylase Domain (PHD) enzymes, also known as EGLN enzymes, are α-KGDDs that act as cellular oxygen sensors. nih.gov They regulate the stability of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen levels. nih.gov Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for degradation. nih.gov Both enantiomers of 2-HG have been shown to inhibit PHDs, although L-2-HG is a more potent inhibitor. nih.gov The IC50 value for L-2-HG inhibition of PHDs is 419 ± 150 μM. frontiersin.org Inhibition of PHDs by 2-HG can lead to the stabilization of HIF-1α, even in the presence of oxygen, thereby activating hypoxia signaling pathways. nih.govfrontiersin.org

Interactive Data Tables

Table 1: IC50 Values of 2-HG Enantiomers on Various α-KGDDs
EnzymeInhibitorIC50 (μM)Reference
JMJD2CD-2-HG79 ± 7 frontiersin.org
HIF Prolyl HydroxylaseD-2-HG1,500 ± 400 frontiersin.org
JMJD2AD-2-HG24 nih.gov
PHDL-2-HG419 ± 150 frontiersin.org
Factor Inhibiting HIF (FIH)

Factor Inhibiting HIF (FIH) is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor (HIF). Under normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which in turn blocks the recruitment of transcriptional coactivators. elifesciences.orgmdpi.comjci.org This enzymatic reaction is dependent on oxygen, Fe(II), and α-ketoglutarate. jci.org

Both the R- and S-enantiomers of 2-hydroxyglutarate have been shown to inhibit 2-oxoglutarate-dependent oxygenases, including FIH. nih.govembopress.org However, the inhibition of HIF hydroxylases, such as FIH and prolyl hydroxylases (PHDs), by 2-HG is relatively weak compared to its effect on other α-KG-dependent enzymes like histone demethylases. nih.govembopress.org The half-maximal inhibitory concentration (IC50) for the R-form of 2-HG against HIF prolyl hydroxylase is reported to be over 5 mM. nih.govembopress.org Despite the weaker inhibition, the accumulation of R-2HG has the potential to modulate the transcriptional activity of the HIF pathway by interfering with asparagine hydroxylation, a direct function of FIH. nih.gov This suggests that at the high concentrations observed in some pathologies, 2-HG can indeed impact FIH activity.

AlkB Homolog (ALKBH) DNA Repair Enzymes (ALKBH2/3)

The AlkB homolog (ALKBH) family of proteins, specifically ALKBH2 and ALKBH3, are crucial DNA repair enzymes that are also α-KG-dependent dioxygenases. nih.govnih.gov Both D- and L-2-hydroxyglutarate have been found to significantly inhibit the activity of ALKBH2 and ALKBH3. nih.govnih.gov This inhibition is competitive with respect to α-ketoglutarate. nih.gov

The inhibitory effect of 2-HG on these DNA repair enzymes is significant at pathologically relevant concentrations. nih.govnih.gov Detailed kinetic analyses have shown that D-2HG can inhibit ALKBH2 and ALKBH3 activity by 73–88%, while L-2HG can cause 31–58% inhibition under such conditions. nih.govnih.gov The IC50 value for D-2HG against ALKBH2 has been reported to be 0.424 mM, and for ALKBH3, it is 3.09 mM. unclineberger.org The inhibition of ALKBH2 and ALKBH3 by 2-HG can lead to an accumulation of DNA damage, which may contribute to an increased mutation rate and the progression of tumors. nih.gov

Inhibition of ALKBH DNA Repair Enzymes by 2-Hydroxyglutarate
EnzymeInhibitorInhibition TypeIC50 ValuePathologically Relevant Inhibition
ALKBH2D-2-HydroxyglutarateCompetitive with α-KG0.424 mM73-88%
ALKBH3D-2-HydroxyglutarateCompetitive with α-KG3.09 mM73-88%
ALKBH2/3L-2-HydroxyglutarateCompetitive with α-KGNot specified31-58%
Fat Mass and Obesity-associated Protein (FTO) RNA Demethylase

The fat mass and obesity-associated protein (FTO) is an α-KG-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on RNA. nih.govaacrjournals.org R-2-hydroxyglutarate has been identified as a direct inhibitor of FTO. nih.govaacrjournals.org The binding of R-2HG to FTO competitively inhibits its enzymatic activity, leading to an increase in global m6A RNA modification. aacrjournals.org

This inhibition of FTO by R-2HG has been shown to have anti-tumor effects in leukemia and glioma. nih.govaacrjournals.orgnih.gov The increased m6A levels resulting from FTO inhibition can decrease the stability of transcripts for oncogenes such as MYC and CEBPA, leading to their reduced expression. nih.govaacrjournals.org

Collagen Hydroxylase

Collagen prolyl and lysyl hydroxylases are α-KG-dependent dioxygenases essential for the proper maturation and stability of collagen. nih.gov D-2-hydroxyglutarate has been shown to block the prolyl-hydroxylation of collagen, which results in defects in collagen maturation and basement membrane function. nih.gov This indicates an inhibitory effect of 2-HG on collagen prolyl 4-hydroxylases. nih.gov Studies using structural analogues of 2-oxoglutarate have also demonstrated competitive inhibition of various collagen hydroxylases. nih.gov

Epigenetic Regulation by 2-HG

The inhibition of α-KG-dependent dioxygenases by 2-HG has profound consequences for epigenetic regulation, primarily through the alteration of DNA and histone methylation patterns.

DNA Hypermethylation and Hypomethylation Patterns

The ten-eleven translocation (TET) family of enzymes (TET1, TET2, and TET3) are α-KG-dependent dioxygenases that play a central role in active DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. nih.govbiorxiv.org 2-Hydroxyglutarate competitively inhibits TET enzymes, leading to a decrease in global 5hmC levels and a subsequent increase in DNA methylation (hypermethylation). nih.govbiorxiv.org

This 2-HG-induced DNA hypermethylation is a hallmark of certain cancers and is often referred to as a CpG island methylator phenotype (G-CIMP). biorxiv.org The hypermethylation predominantly occurs at distal enhancers. biorxiv.orgacs.org While global hypermethylation is the predominant pattern, both hyper- and hypomethylation at specific loci have been observed. Research has also indicated that the different TET isoforms may exhibit varying sensitivities to inhibition by 2-HG. acs.org

Histone Hypermethylation and Demethylation Patterns (H3K4, H3K9, H3K27, H3K36)

In addition to its effects on DNA methylation, 2-HG also significantly alters histone methylation patterns by inhibiting the Jumonji-C (JmjC) domain-containing histone demethylases, which are also α-KG-dependent dioxygenases. elifesciences.orgnih.gov This inhibition leads to the hypermethylation of various lysine residues on histone tails. nih.gov

Accumulation of 2-HG has been associated with increased methylation of histone H3 at lysine 4 (H3K4), lysine 9 (H3K9), lysine 27 (H3K27), and lysine 36 (H3K36). nih.govlife-science-alliance.org The inhibition of histone demethylases by 2-HG is quite potent, with the IC50 value for R-2HG against the histone demethylase JMJD2A being approximately 25 μM. nih.govembopress.org These alterations in histone methylation patterns can lead to widespread changes in gene expression, contributing to the development of cancer. elifesciences.orgnih.gov

Effect of 2-Hydroxyglutarate on Histone Methylation
Histone MarkEffect of 2-HGMechanism
H3K4HypermethylationInhibition of JmjC histone demethylases
H3K9HypermethylationInhibition of JmjC histone demethylases
H3K27HypermethylationInhibition of JmjC histone demethylases
H3K36HypermethylationInhibition of JmjC histone demethylases

Alteration of Chromatin Structure and Accessibility

The accumulation of 2-HG significantly remodels the chromatin landscape, primarily through its competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, which include histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. This inhibition leads to widespread hypermethylation of both histones and DNA, consequently altering chromatin structure and accessibility.

Research has shown that exposure to 2-HG leads to an increase in repressive histone marks such as H3K9me3 and H3K27me3, as well as permissive marks like H3K4me3 and H3K36me3. This global increase in histone methylation is a direct consequence of the inhibition of various KDMs. For instance, 2-HG has been demonstrated to inhibit the activity of the histone Nε-lysine demethylase JMJD2A with a half-maximal inhibitory concentration (IC50) of approximately 25 μM nih.govresearchgate.net. Furthermore, KDM5 histone lysine demethylases have also been identified as targets of (R)-2HG, contributing to cellular transformation in cancers with IDH mutations nih.govfrontiersin.orgnih.gov.

The impact of 2-HG on chromatin is not uniform. Studies have revealed that 2-HG exposure can lead to reduced chromatin accessibility in genomic regions typically associated with active transcription, such as promoters and enhancers marked by H3K4me3 and H3K27ac. Conversely, an increase in accessibility has been observed in repressive chromatin regions. This dual effect disrupts the normal coordination of the chromatin accessibility landscape, potentially leading to increased cellular heterogeneity nih.gov. The inhibition of TET enzymes by 2-HG results in decreased levels of 5-hydroxymethylcytosine (5hmC) and an increase in DNA methylation, particularly at CpG islands, which can lead to the silencing of tumor suppressor genes nih.govmdpi.com. The sensitivity of TET enzymes to 2-HG varies, with TET2 being more potently inhibited than TET1 nih.govaacrjournals.org.

Impact of 2-Hydroxyglutarate on Histone Demethylases
Enzyme FamilySpecific Enzyme(s)Effect of 2-HGConsequence
Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs)JMJD2AInhibitionIncreased histone methylation
KDM5 familyInhibitionContributes to cellular transformation
KDM4 family (e.g., Rph1 in yeast)InhibitionEnhanced gene silencing

Impact on Gene Expression Regulation

The 2-HG-induced alterations in chromatin structure directly translate into significant changes in gene expression. The hypermethylation of histones and DNA at regulatory regions, such as promoters and enhancers, typically leads to gene silencing. For instance, the inhibition of H3K36 histone demethylases by D-2-hydroxyglutarate has been shown to enhance gene silencing escholarship.orgfrontiersin.org.

The regulatory impact of 2-HG extends to the modulation of transcription factor activity. While not a direct binder of most transcription factors, the epigenetic alterations it induces can influence the binding of these regulatory proteins to DNA. Furthermore, 2-HG has been shown to affect the stability of hypoxia-inducible factors (HIFs). Although initially thought to stabilize HIF-1α through the inhibition of prolyl hydroxylases, subsequent research has shown a more complex relationship. Some studies indicate that R-2-HG does not inhibit, but can even stimulate EglN1, a prolyl hydroxylase that promotes HIF-1α degradation researchgate.net. Conversely, other reports suggest that 2-HG can lead to a pseudohypoxic state by inhibiting prolyl hydroxylases, thereby stabilizing HIF-1α and promoting the expression of hypoxia-responsive genes mdpi.com. This discrepancy may be context-dependent, varying with cell type and the specific enantiomer of 2-HG present.

Regulatory Effects of 2-Hydroxyglutarate on Gene Expression
Regulatory MechanismMolecular TargetEffect of 2-HGDownstream Consequence on Gene Expression
Epigenetic ModificationHistone Demethylases (e.g., KDM4, KDM5)InhibitionIncreased repressive histone marks, leading to gene silencing.
TET DNA HydroxylasesInhibitionDNA hypermethylation at promoters, silencing of tumor suppressor genes.
Transcription Factor RegulationHypoxia-Inducible Factor (HIF-1α)Variable (stabilization or degradation)Modulation of hypoxia-responsive gene expression.

Metabolic and Bioenergetic Perturbations

Beyond its profound effects on the epigenome, 2-HG accumulation instigates a significant rewiring of cellular metabolism and bioenergetics. Its structural similarity to key metabolic intermediates allows it to interfere with fundamental metabolic pathways.

Effects on the Tricarboxylic Acid (TCA) Cycle

As a structural analog of α-ketoglutarate, a central intermediate of the TCA cycle, 2-HG directly impacts this crucial metabolic hub. The production of D-2-HG by mutant IDH enzymes consumes α-ketoglutarate, thereby depleting a key component of the TCA cycle nih.govfrontiersin.org. This can lead to a truncated TCA cycle and alterations in the levels of other cycle intermediates. Furthermore, there is evidence to suggest that L-2-HG can directly inhibit the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH) in a dose-dependent manner, further disrupting the flow of the TCA cycle researchgate.net. This inhibition can lead to an accumulation of upstream metabolites and a reduction in the production of downstream products, including the reducing equivalents NADH and FADH2 that are vital for cellular energy production.

Modulation of Cellular Redox Homeostasis (NADPH pools)

The synthesis of 2-HG by mutant IDH enzymes is a reductive process that consumes NADPH, a critical cellular reductant. This consumption of NADPH can significantly disrupt the cellular redox balance, leading to a decreased NADPH/NADP+ ratio nih.govwikipedia.org. The depletion of NADPH pools has far-reaching consequences, as NADPH is essential for a variety of cellular processes, including reductive biosynthesis (e.g., fatty acid synthesis) and the regeneration of antioxidants like glutathione. Consequently, cells producing high levels of 2-HG exhibit increased sensitivity to oxidative stress nih.gov. To compensate for the increased demand for NADPH, cells may upregulate pathways that generate this reducing equivalent, such as the pentose phosphate pathway nih.gov.

Impact on Mitochondrial Function and Respiration (e.g., ETC, ATP synthase, succinate (B1194679) dehydrogenase, cytochrome c oxidase)

Accumulating evidence indicates that 2-HG directly impairs mitochondrial function and respiration. Both the (R) and (S) enantiomers of 2-HG have been shown to bind to and inhibit ATP synthase (complex V of the electron transport chain), leading to decreased mitochondrial respiration and ATP production nih.govnih.govescholarship.org. This inhibition is specific, as 2-HG does not appear to affect other complexes of the electron transport chain directly nih.gov.

In addition to its effect on ATP synthase, D-2-HG has been reported to inhibit succinate dehydrogenase (SDH, complex II), leading to the accumulation of succinate nih.govnih.gov. Furthermore, D-2-HG can also compromise the activity of cytochrome c oxidase (complex IV), which can lower the threshold for inducing apoptosis nih.govmdpi.com. The combined inhibition of these key components of mitochondrial respiration leads to a significant impairment of the cell's ability to generate energy through oxidative phosphorylation.

Influence on Glucose and Amino Acid Metabolism (e.g., glutamine, branched-chain amino acids, L-serine, lysine)

The production of 2-HG is intricately linked to amino acid metabolism, particularly that of glutamine. In many cancer cells with IDH mutations, glutamine serves as the primary carbon source for the synthesis of 2-HG researchgate.netcornell.edunih.govresearchgate.netaacrjournals.org. These cells often exhibit an increased dependence on glutamine metabolism for their growth and survival.

2-HG also influences the metabolism of branched-chain amino acids (BCAAs). The oncometabolite has been shown to inhibit the activity of branched-chain amino acid transaminases (BCAT1 and BCAT2), which are responsible for the first step in BCAA catabolism aacrjournals.orgnih.gov. This inhibition impairs the cell's ability to utilize BCAAs as a source of nitrogen for glutamate (B1630785) synthesis, further increasing the reliance on glutamine. The metabolism of other amino acids, such as L-serine and lysine, is also recognized to be interconnected with 2-HG production, as it is involved in various core metabolic processes including their catabolism the-innovation.org.

Regarding glucose metabolism, the effects of 2-HG can be complex. Some studies have reported that 2-HG can lead to a reduction in glycolysis nih.gov. However, by impairing mitochondrial respiration, 2-HG can also indirectly promote a shift towards a more glycolytic phenotype, a phenomenon known as the Warburg effect. L-2-hydroxyglutarate has been shown to inhibit glycolysis, potentially through the inhibition of phosphofructokinase ahajournals.org.

Summary of Metabolic and Bioenergetic Perturbations by 2-Hydroxyglutarate
Metabolic Pathway/ProcessSpecific Target/EffectConsequence
Tricarboxylic Acid (TCA) CycleDepletion of α-ketoglutarate; Inhibition of α-KGDHDisrupted TCA cycle flux and reduced production of reducing equivalents.
Cellular Redox HomeostasisConsumption of NADPH during synthesisDecreased NADPH/NADP+ ratio, increased sensitivity to oxidative stress.
Mitochondrial RespirationInhibition of ATP synthase, succinate dehydrogenase (SDH), and cytochrome c oxidaseImpaired electron transport chain function and reduced ATP production.
Amino Acid MetabolismIncreased dependence on glutamine; Inhibition of branched-chain amino acid transaminases (BCATs)Altered amino acid utilization and increased reliance on specific pathways.
Glucose MetabolismInhibition of glycolysis (context-dependent)Modulation of cellular energy production from glucose.

Other Molecular Interactions and Cellular Processes

Modulation of Transcription Factor Stability (e.g., HIF-1α)

2-Hydroxyglutarate (2-HG) has a complex and context-dependent role in modulating the stability of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a critical regulator of cellular responses to low oxygen conditions (hypoxia) and is involved in processes such as angiogenesis, glucose metabolism, and cell survival. mdpi.comwikipedia.org Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. This process is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain proteins (PHDs), which are 2-oxoglutarate (2-OG)-dependent dioxygenases. nih.govmdpi.comresearchgate.netbmbreports.org This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation. bmbreports.org

The accumulation of 2-HG, particularly the D-enantiomer (D-2HG), can interfere with this process. In some cellular contexts, D-2HG has been shown to destabilize HIF-1α. nih.govnih.gov This occurs because D-2HG can activate PHDs, promoting the degradation of HIF-1α even under hypoxic conditions. nih.govnih.gov This destabilization can lead to a metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation. nih.govnih.gov For instance, in T-cells, D-2HG-mediated HIF-1α destabilization leads to reduced expression of the transcription factor RORC and the cytokine IL-17A. nih.gov

Conversely, other studies have reported that 2-HG can lead to the stabilization and activation of HIF-1α. The L-enantiomer of 2-HG (L-2HG) has been identified as a signaling metabolite that can activate HIF-1α in lipopolysaccharide-activated macrophages. nih.gov This activation is likely mediated through the inhibition of HIF prolyl hydroxylases. nih.gov The accumulation of L-2HG in CD8+ T-cells in response to hypoxia is dependent on HIF-1α. researchgate.net Some research also suggests that high concentrations of D-2HG can suppress the activity of PHDs, leading to reduced HIF-1α degradation and increased HIF-1-dependent transcription. mdpi.com This discrepancy in the effect of 2-HG on HIF-1α stability highlights the context-dependent nature of its action, which may be influenced by the specific enantiomer, cell type, and the surrounding metabolic environment.

EnantiomerEffect on HIF-1α StabilityCellular ContextProposed Mechanism
D-2HGDestabilizationT-cells, Malignant cellsActivation of prolyl hydroxylases (EglNs) leading to proteasomal degradation. nih.govnih.gov
L-2HGActivation/StabilizationMacrophages, CD8+ T-cellsInhibition of HIF prolyl hydroxylases. nih.govresearchgate.net
D-2HGStabilizationGlioma cell linesSuppression of prolyl hydroxylase (PHD) activity at high concentrations. mdpi.com

Influence on DNA Repair Pathways and Genomic Stability

2-Hydroxyglutarate has been shown to significantly impact DNA repair pathways, leading to increased genomic instability. One of the primary mechanisms is through the inhibition of α-ketoglutarate-dependent DNA repair enzymes, such as the alkB homolog (ALKBH) family of proteins. researchgate.netnih.govmit.edu These enzymes are responsible for repairing alkylated DNA damage. researchgate.netnih.govunclineberger.org Both D-2HG and L-2HG can inhibit ALKBH2 and ALKBH3, which are the major enzymes for direct reversal repair of alkylated DNA in mammals. mit.edu This inhibition leads to reduced repair kinetics, accumulation of DNA damage, and sensitization of cells to alkylating agents. researchgate.netnih.govunclineberger.org

Furthermore, 2-HG can impair homologous recombination (HR), a critical pathway for the error-free repair of DNA double-strand breaks. nih.govnih.govembopress.org D-2HG has been shown to impact chromatin conformation adjustments that are necessary for the DNA repair process. nih.gov It achieves this by diminishing chromatin interactions in DNA damage regions by revoking the binding of the CCCTC-binding factor (CTCF). nih.gov The dissociation of CTCF is linked to hypermethylation of cytosine, a consequence of 2-HG's inhibition of TET enzymes. nih.gov The resulting disruption of chromatin organization impairs the recruitment of essential HR proteins like BRCA2 and RAD51 to the sites of DNA damage. nih.gov This impairment of the Fanconi anemia (FA)/HR pathway can lead to "BRCAness," a phenotype characterized by sensitivity to DNA repair inhibitors. nih.govnih.govembopress.orgmednexus.orgnih.gov The accumulation of unrepaired DNA damage due to the inhibition of these repair pathways can contribute to the genomic instability observed in cancers with high levels of 2-HG. nih.govnih.gov

DNA Repair PathwayKey Proteins AffectedEffect of 2-HGConsequence
Direct Reversal RepairALKBH2, ALKBH3InhibitionAccumulation of alkylated DNA damage, sensitization to alkylating agents. researchgate.netnih.govmit.edu
Homologous RecombinationBRCA2, RAD51, CTCFImpaired recruitment to DNA damage sitesDefective double-strand break repair, genomic instability. nih.gov

Impact on Protein Stability and Post-Translational Modifications (e.g., ubiquitination, hydroxylation)

2-Hydroxyglutarate influences protein stability and post-translational modifications primarily through its inhibitory action on 2-oxoglutarate-dependent dioxygenases, which are involved in various modifications, including protein hydroxylation. nih.govresearchgate.netfrontiersin.org Protein hydroxylation is a post-translational modification that involves the addition of a hydroxyl group to an amino acid side chain, most commonly proline and lysine residues. nih.govresearchgate.netfrontiersin.org This modification can regulate protein stability, as exemplified by the hydroxylation-dependent degradation of HIF-1α. nih.govresearchgate.netnih.gov

The accumulation of 2-HG can competitively inhibit these hydroxylases, thereby altering the stability and function of their target proteins. nih.govnih.gov For instance, 2-HG can affect the stability of the DEP domain-containing mTOR-interacting protein (DEPTOR), a negative regulator of the mTOR signaling pathway. researchgate.netox.ac.uk This occurs through the inhibition of the αKG-dependent lysine demethylase KDM4A. researchgate.netox.ac.uk KDM4A associates with DEPTOR, and its inhibition by 2-HG leads to decreased DEPTOR protein stability, which in turn activates mTOR signaling. researchgate.netox.ac.uk

Beyond hydroxylation and demethylation, 2-HG can indirectly influence other post-translational modifications like ubiquitination. Ubiquitination is a process that marks proteins for degradation by the proteasome. bmbreports.orgnih.gov By preventing the initial hydroxylation step that is often a prerequisite for ubiquitination (as seen in the case of HIF-1α), 2-HG can effectively block the subsequent ubiquitination and degradation of certain proteins. bmbreports.org The widespread impact of 2-HG on these fundamental cellular processes underscores its role as a significant modulator of the cellular proteome.

Effects on Cellular Differentiation and Proliferation Mechanisms

2-Hydroxyglutarate is well-documented to impede cellular differentiation across various lineages. pnas.orgnih.govnih.gov This effect is a cornerstone of its "oncometabolite" function, contributing to the development of malignancies characterized by a block in cellular maturation. pnas.orgnih.govfrontiersin.org The accumulation of 2-HG, particularly the R-enantiomer (R-2HG), has been shown to impair the differentiation of hematopoietic precursor cells, neurogenic precursor cells, and mesenchymal stromal cells (MSCs). nih.govnih.govfrontiersin.org

In the context of myogenesis, 2-HG blocks the ability of the master regulatory transcription factor MyoD to drive differentiation into myotubes. pnas.orgresearchgate.net Mechanistically, this differentiation block is not primarily due to DNA hypermethylation but is dependent on the hypermethylation of histone H3 at lysine 9 (H3K9). pnas.org This epigenetic modification inhibits the necessary gain in chromatin accessibility at myogenic loci required for differentiation. pnas.org Similarly, in adipocyte differentiation, R-2HG treatment is associated with an enrichment of the repressive H3K9me3 mark at lineage-specific genes. frontiersin.org In MSCs, R-2HG blocks osteogenic differentiation while promoting adipogenic differentiation and dysregulating chondrogenic differentiation, effects that are linked to the induction of a pronounced DNA hypermethylation state. nih.govnih.gov

While 2-HG strongly affects differentiation, its impact on proliferation is more nuanced. In some contexts, it can promote proliferation. nih.gov However, other studies suggest that 2-HG can have growth-suppressive effects, for example, by inhibiting ATP synthase and mTOR signaling. nih.govescholarship.org This suggests that the effect of 2-HG on proliferation may be cell-type specific and dependent on the metabolic state of the cell.

Cell LineageEffect of 2-HG on DifferentiationKey Molecular Mechanism
MyogenicBlockedHypermethylation of H3K9, leading to reduced chromatin accessibility. pnas.org
HematopoieticBlockedInhibition of α-KG-dependent dioxygenases. frontiersin.org
AdipocyticBlockedEnrichment of repressive H3K9me3 mark at lineage-specific genes. frontiersin.org
OsteogenicBlockedInduction of DNA hypermethylation. nih.govnih.gov
ChondrogenicDysregulatedInduction of DNA hypermethylation. nih.gov

Influence on Signaling Cascades (e.g., mTOR signaling)

2-Hydroxyglutarate has been shown to modulate key cellular signaling cascades, most notably the mTOR (mechanistic target of rapamycin) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, metabolism, and survival. nih.gov It exists in two distinct complexes, mTORC1 and mTORC2. mdpi.com

Several studies have demonstrated that 2-HG can activate the mTOR signaling pathway. researchgate.netox.ac.ukh1.co This activation is mediated through the inhibition of the αKG-dependent lysine demethylase KDM4A. researchgate.netox.ac.uk KDM4A is associated with DEPTOR, an endogenous inhibitor of both mTORC1 and mTORC2. researchgate.netox.ac.uk By inhibiting KDM4A, 2-HG leads to a decrease in DEPTOR protein stability, thereby relieving the inhibition on mTOR and leading to its activation. researchgate.netox.ac.uk This provides a direct link between the metabolic alterations caused by 2-HG and the positive modulation of a key oncogenic signaling pathway, downstream of the canonical PI3K/AKT pathway. researchgate.netox.ac.uk The activation of mTORC1/2 can then promote cell growth and survival by phosphorylating downstream targets such as S6K1 and Akt. mdpi.com

In contrast, some research indicates that 2-HG can also act as an inhibitor of mTOR signaling. nih.govescholarship.org This inhibitory effect is proposed to occur through the inhibition of ATP synthase. nih.govescholarship.org By binding to and inhibiting ATP synthase, both enantiomers of 2-HG can decrease mitochondrial respiration and, consequently, inhibit mTOR signaling. nih.gov These findings suggest a dual and potentially context-dependent role for 2-HG in regulating the mTOR pathway, where it may act as an activator or an inhibitor depending on the specific cellular and metabolic environment.

Biological Roles and Physiological Significance in Research Models

Role as an Oncometabolite in Research Contexts

In the context of cancer research, 2-HG is primarily known as an oncometabolite, a metabolite that drives tumorigenesis. Its production, particularly the D-2-HG enantiomer resulting from neomorphic mutations in IDH1 and IDH2, is a hallmark of certain cancers like gliomas and acute myeloid leukemia (AML).

Contribution to Altered Metabolism in In Vitro and In Vivo Cancer Models

The accumulation of 2-HG significantly rewires cellular metabolism in cancer models. By competitively inhibiting α-KG-dependent dioxygenases, 2-HG instigates widespread metabolic and epigenetic changes.

TCA Cycle Perturbation : While structurally similar to α-KG, 2-HG is considered a terminal metabolite in cancer cells, with minimal conversion back to α-KG. The production of D-2-HG by mutant IDH enzymes consumes α-KG and NADPH, potentially depleting cellular stores of these crucial molecules and impacting the normal flux of the tricarboxylic acid (TCA) cycle. This can lead to alterations in redox homeostasis, including decreased NADPH/NADP+ and NADH/NAD+ ratios and increased reactive oxygen species (ROS) formation.

Epigenetic Reprogramming : A primary oncogenic mechanism of 2-HG is the inhibition of α-KG-dependent dioxygenases, which include histone and DNA demethylases (e.g., TET family enzymes and Jumonji C domain-containing histone demethylases). This inhibition leads to a hypermethylated state of DNA and histones, which alters gene expression, blocks cellular differentiation, and promotes tumorigenesis.

Glutamine Metabolism : In vivo studies using patient-derived chondrosarcoma cells with IDH1 and IDH2 mutations have shown that glutamine can be a primary carbon source for the rapid generation of 2-HG. This highlights the dependence of certain cancers on glutamine metabolism to produce this oncometabolite.

Redox Homeostasis : The production of D-2-HG by mutant IDH enzymes is an NADPH-consuming process, which can alter the cellular redox balance. This shift can make cancer cells more vulnerable to oxidative stress.

Table 1: Impact of 2-Hydroxyglutarate on Key Metabolic Pathways in Cancer Models
Metabolic PathwayEffect of 2-HG AccumulationKey Enzymes/Processes AffectedReferences
TCA Cycle Consumption of α-KG and NADPH, potential disruption of cycle flux.Mutant IDH1/IDH2, α-KG-dependent dioxygenases.
Epigenetic Regulation Inhibition of demethylation, leading to hypermethylation of DNA and histones.TET DNA demethylases, Jumonji C (JmjC) histone demethylases.
Glutamine Metabolism Serves as a primary carbon source for 2-HG production in some IDH-mutant tumors.Glutaminase, mutant IDH1/IDH2.
Redox Balance Depletion of NADPH, increased potential for oxidative stress.NADPH-dependent reduction by mutant IDH.

Influence on Cellular Phenotypes in Research Models (e.g., cell growth, differentiation, proliferation)

The metabolic and epigenetic alterations induced by 2-HG have significant consequences for the phenotype of cancer cells in research models.

Cell Growth and Proliferation : The effect of D-2-HG on cell proliferation appears to be context-dependent. Studies using IDH1 and IDH2 mutant cancer cell lines have shown that ablation of D-2-HG production has no significant effect on cell proliferation in standard 2D culture. However, it strongly inhibits anchorage-independent growth in vitro and tumor growth in xenograft mouse models, suggesting it is crucial for maintaining oncogenic properties rather than general proliferation. Conversely, some research indicates that 2-HG can have a growth-suppressive effect by inhibiting ATP synthase and inactivating the mTOR pathway.

Cell Differentiation : A hallmark of 2-HG's oncogenic activity is its ability to block cellular differentiation. In various models, including mesenchymal and hematopoietic cells, the accumulation of 2-HG maintains cells in an undifferentiated, stem-cell-like state. For instance, in a MyoD-driven differentiation model, 2-HG produced by oncogenic IDH2 blocked the ability of mesenchymal cells to differentiate into myotubes. This effect is largely attributed to the inhibition of histone demethylases, leading to the maintenance of repressive histone marks (like H3K9me3) at lineage-specific gene loci, which impairs the accessibility of transcription factors required for differentiation.

Table 2: Effects of D-2-Hydroxyglutarate on Cellular Phenotypes in Research Models
Cellular PhenotypeObserved EffectResearch Model ContextReferences
Cell Proliferation No significant effect in 2D culture.IDH1/IDH2 mutant cancer cell lines (HT1080, SW1353).
Anchorage-Independent Growth Strongly inhibited upon D-2-HG ablation.IDH1/IDH2 mutant cancer cell lines.
Tumor Growth (in vivo) Strongly inhibited upon D-2-HG ablation.Xenograft mouse models.
Cell Differentiation Blocked/impaired.Hematopoietic cells, mesenchymal cells (MyoD model), adipocytes.

Impact on Cellular Heterogeneity

Recent research has identified 2-HG as a key driver of non-genetic cellular heterogeneity, a factor that contributes to tumor evolution and therapy resistance. In breast cancer models, 2-HG was shown to destabilize the chromatin regulatory landscape. It promotes cell-to-cell variability by disarranging stable nucleosome positioning. This leads to a loss of lineage fidelity, exemplified by a shift from luminal to basal-like gene expression in breast cancer cells. Tumors with high levels of 2-HG exhibit enhanced heterogeneity and undifferentiated, stem-like signatures, which are linked to a poorer prognosis.

Physiological Functions Beyond Oncometabolite Context

Beyond its role in cancer, 2-HG participates in other physiological processes, particularly in regulating the immune system and cellular responses to stress.

Role in Immune Cell Fate and Function in Experimental Models

Both enantiomers of 2-HG have been shown to modulate the function of immune cells, particularly T cells, often with opposing effects.

D-2-HG and Immunosuppression : Tumor-derived D-2-HG can be taken up by T cells and create an immunosuppressive tumor microenvironment. In experimental models, D-2-HG has been shown to inhibit the proliferation, migration, and cytokine secretion (such as IFN-γ) of activated T cells. It can skew T-cell metabolism away from glycolysis and towards oxidative phosphorylation by inhibiting lactate (B86563) dehydrogenase (LDH) and destabilizing HIF-1α. This metabolic shift impairs the polarization of Th17 cells and reduces the cytotoxic function of CD8+ T cells.

L-2-HG and T Cell Function : In contrast to its D-enantiomer, L-2-HG has been identified as an "immunometabolite" that can enhance anti-tumor immunity. L-2-HG levels increase in T cells following T-cell receptor (TCR) activation. In models of T cell exhaustion, treatment with L-2-HG improved mitochondrial metabolism, reduced repressive histone methylation (H3K27me3), and promoted differentiation into memory T cells. Adoptive therapy with L-2-HG-treated CD8+ T cells led to reduced tumor volume in a mouse melanoma model. Other studies have shown that exogenously added S-2HG (L-2-HG) can increase the fitness and anti-tumor activity of CD8+ T cells in vivo.

Table 3: Comparative Effects of 2-HG Enantiomers on T Cell Function in Experimental Models
FeatureD-2-Hydroxyglutarate (D-2-HG)L-2-Hydroxyglutarate (L-2-HG)References
Primary Source in Context Mutant IDH1/2 in tumors.T-cell receptor activation, hypoxia.
Effect on T Cell Proliferation Inhibits.Can enhance fitness.
Effect on Cytotoxicity Decreases.Enhances anti-tumor activity.
Effect on Cytokine Production Decreases IFN-γ.Can improve effector function.
Metabolic Impact Inhibits LDH, destabilizes HIF-1α, shifts to oxidative phosphorylation.Improves mitochondrial metabolism in exhausted T cells.
Overall Immune Impact Immunosuppressive.Immuno-stimulatory, reverses T cell exhaustion.

Involvement in Adaptations to Hypoxic Stress in Non-Clinical Models

Hypoxia, or low oxygen availability, is a common feature of solid tumors and other pathological states. Mammalian cells have evolved adaptive mechanisms to survive hypoxic stress, and L-2-HG has been identified as a key metabolic player in this response.

Production in Hypoxia : Under hypoxic conditions, mammalian cells selectively produce the L-enantiomer of 2-HG. This production is not mediated by IDH enzymes but results from the promiscuous activity of other enzymes, primarily lactate dehydrogenase A (LDHA) and malate (B86768) dehydrogenase (MDH), which reduce α-KG to L-2-HG.

Coordination of Metabolic Response : L-2-HG acts as an adaptive determinant of the hypoxia response. Its accumulation is coupled to cellular redox homeostasis and helps to offset the adverse consequences of mitochondrial reductive stress induced by hypoxia.

HIF-1α Stabilization : A key mechanism in the hypoxic response is the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α). L-2-HG can function as a competitive inhibitor of the EGLN prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for degradation in the presence of oxygen. By inhibiting these enzymes, L-2-HG promotes the stabilization of HIF-1α, reinforcing the adaptive transcriptional program to hypoxia. In contrast, D-2-HG has been shown to activate PHDs, leading to HIF-1α destabilization.

Significance in Male Germline Biology and Chromatin Function

Recent research has illuminated the critical role of L-2-hydroxyglutarate (L-2-HG) in the male germline, where it is found at baseline physiological levels 10- to 20-fold higher than in most other tissues plos.orgnih.gov. This high concentration is not uniform but is specifically localized to certain stages of spermatogenesis, the process of sperm cell development plos.orgnih.gov.

The synthesis of L-2-HG in the testis is primarily carried out by the testis-specific enzyme lactate dehydrogenase C (LDHC) plos.orgbiorxiv.orgnih.gov. This production is heightened during the pachytene and diplotene stages of meiosis I plos.orgnih.gov. Intriguingly, LDHC translocates into the nucleus of developing germ cells, where it is found along the synaptonemal complex and concentrated at the centromeres plos.orgnih.gov.

The localized production of L-2-HG at these specific chromosomal locations is directly linked to its function in maintaining genomic integrity. L-2-HG is essential for the proper conformational organization of centromeres and the surrounding pericentromeric heterochromatin plos.orgnih.govbiorxiv.org. Its functions include:

Centromere and Chromocenter Condensation: L-2-HG directly influences the condensation of centromeres and chromocenters, which are dense regions of heterochromatin plos.orgnih.govbiorxiv.org.

Clustering of Chromocenters: It facilitates the clustering of these chromocenters within the nucleus plos.orgnih.govbiorxiv.org.

Modulation of Satellite RNA Expression: The compound also plays a role in regulating the expression of satellite RNAs, which are transcribed from repetitive DNA sequences in heterochromatin plos.orgnih.govbiorxiv.org.

These effects on chromatin structure are rapid and are notably specific to the L-enantiomer of 2-HG; the D-enantiomer does not produce the same effects biorxiv.org. Importantly, these functions appear to be independent of the well-known role of 2-HG as an inhibitor of histone demethylases plos.orgnih.gov. In vivo studies involving the acute depletion of L-2-HG lead to centromere malfunction and the activation of the spindle assembly checkpoint, a critical safety mechanism in cell division biorxiv.orgnih.gov. This indicates that L-2-HG is necessary for licensing proper chromosome segregation during meiosis biorxiv.orgnih.gov.

Table 1: Role of L-2-Hydroxyglutarate in Male Germline Chromatin Function

Feature Description References
Primary Synthesizing Enzyme Lactate Dehydrogenase C (LDHC) plos.orgbiorxiv.orgnih.gov
Peak Production Stage Pachytene and Diplotene stages of Meiosis I plos.orgnih.gov
Subcellular Localization of Enzyme Nucleus, along synaptonemal complex and at centromeres plos.orgnih.gov
Key Functions Centromere condensation, chromocenter clustering, modulation of satellite RNA expression plos.orgnih.govbiorxiv.org
Enantiomer Specificity Effects are specific to L-2-HG, not observed with D-2-HG biorxiv.org
Consequence of Depletion Centromere dysfunction, activation of spindle assembly checkpoint biorxiv.orgnih.gov

Role in Microbial Metabolic Processes

In the microbial world, 2-hydroxyglutarate, particularly the D-enantiomer, is involved in the metabolic processes of certain fermentative bacteria. These bacteria, often found in anoxic environments like soil and the gastrointestinal tracts of animals, can utilize amino acids such as L-glutamate for anaerobic fermentation the-innovation.orgthe-innovation.org.

The D-2-HG pathway is a key component of this process the-innovation.orgthe-innovation.org. In this pathway, L-glutamate is first converted to 2-oxoglutarate (α-ketoglutarate) through oxidative deamination, a reaction catalyzed by L-glutamate dehydrogenase the-innovation.orgthe-innovation.org. Subsequently, 2-oxoglutarate is reduced to D-2-hydroxyglutarate by the enzyme 2-hydroxyglutarate dehydrogenase the-innovation.orgthe-innovation.org. This pathway allows these microorganisms to sustain their growth in the absence of oxygen.

Functions in Plant Metabolism

Both enantiomers of 2-hydroxyglutarate participate in the primary metabolism of plants like Arabidopsis thaliana bioone.org. They are involved in fundamental pathways, including the catabolism of the amino acid lysine (B10760008) bioone.orgnih.gov.

The D-isomer of 2-HG (D-2-HG) has been specifically implicated in lysine catabolism, particularly during developmental and dark-induced senescence nih.gov. The enzyme responsible for its breakdown, D-2-hydroxyglutarate dehydrogenase (D-2HGDH), is located in the plant mitochondria nih.gov. This enzyme catalyzes the oxidation of D-2-HG back to 2-oxoglutarate, which can then enter the tricarboxylic acid (TCA) cycle to support energy production nih.gov. Expression of D-2HGDH increases during senescence, suggesting a greater demand for alternative respiratory substrates during carbon starvation nih.gov. Studies on Arabidopsis mutants lacking a functional D-2HGDH show an accumulation of D-2-HG in leaves during senescence nih.gov.

The L-isomer of 2-HG (L-2-HG) is also present in plant tissues, indicating that both chiral forms are active in plant metabolism nih.gov. In plants, as in other eukaryotes, L-2-HG can be produced as a result of a side reaction of malate dehydrogenase, which reduces 2-oxoglutarate nih.gov. A mitochondrial FAD-containing oxidase, L-2-hydroxyglutarate dehydrogenase, then oxidizes L-2-HG to manage its levels nih.gov.

Comparative Studies of D-2-HG and L-2-HG Biological Effects

D-2-hydroxyglutarate and L-2-hydroxyglutarate, while structurally mirror images, exhibit distinct biological effects, primarily stemming from their differential interactions with α-ketoglutarate-dependent dioxygenases nih.govnih.govfrontiersin.org.

Both enantiomers can act as competitive inhibitors of these enzymes due to their structural similarity to the natural substrate, α-ketoglutarate (2-oxoglutarate) frontiersin.org. However, their inhibitory potency varies. L-2-HG is generally considered a more potent inhibitor of α-KG-dependent dioxygenases, such as the TET family of DNA demethylases and the Jumonji-C domain-containing histone demethylases, compared to D-2-HG nih.govfrontiersin.org.

The differential roles of the two enantiomers are highlighted in various physiological and pathological contexts:

Oncometabolism: D-2-HG is famously known as an oncometabolite. It accumulates to very high levels in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 or 2 enzymes nih.govnih.gov. This accumulation of D-2-HG drives tumorigenesis by inhibiting α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation, including DNA and histone hypermethylation frontiersin.orgnih.gov. L-2-HG is also considered an oncometabolite in certain contexts, such as in clear cell renal cell carcinoma where its accumulation can promote malignancy frontiersin.org.

Hypoxia Response: L-2-HG levels are known to increase in response to hypoxic conditions in a wide range of cells nih.gov. This accumulation is thought to be a result of the promiscuous activity of enzymes like lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH) under low oxygen and high NADH conditions nih.gov. The increased L-2-HG can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of the cellular response to hypoxia nih.govfrontiersin.org. The effect of D-2-HG on HIF-1α is more controversial, with some studies suggesting it can also stabilize HIF-1α, while others have found it may stimulate PHD activity, leading to reduced HIF levels nih.govnih.gov.

Germline Function: As detailed in section 5.2.3, the biological effects on centromere and heterochromatin conformation in the male germline are specific to L-2-HG biorxiv.org.

Table 2: Comparative Effects of D-2-HG and L-2-HG

Feature D-2-Hydroxyglutarate (D-2-HG) L-2-Hydroxyglutarate (L-2-HG) References
Primary Association Oncometabolite in IDH-mutant cancers Hypoxia response, oncometabolite in specific cancers (e.g., ccRCC) nih.govfrontiersin.orgnih.gov
Inhibition of α-KG-dependent Dioxygenases Competitive inhibitor Generally a more potent competitive inhibitor nih.govfrontiersin.org
Effect on HIF-1α Controversial: some studies report stabilization, others report destabilization Stabilizes HIF-1α by inhibiting prolyl hydroxylases nih.govfrontiersin.orgnih.gov
Role in Male Germline Chromatin No reported direct effect on conformation Essential for centromere and heterochromatin conformation biorxiv.org

Analytical Methodologies for 2 Hg Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for 2-HG analysis, offering high sensitivity and specificity. This approach physically separates 2-HG from other metabolites in a sample before its detection and quantification by the mass spectrometer.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is widely employed for the analysis of 2-HG in various biological samples. researchgate.netoup.com Tandem mass spectrometry (LC-MS/MS) enhances specificity and is commonly used for proteomic analysis of complex samples. wikipedia.org High-resolution quadrupole time-of-flight mass spectrometry (HR-QTOF-MS) offers high-resolution mass analysis, but challenges can arise in resolving isobaric and isomeric metabolites like the D- and L-enantiomers of 2-HG. nih.gov

A robust and high-throughput HR-QTOF-LC/MS method has been developed for the simultaneous quantification of D-2HG and L-2HG. nih.gov This method allows for the analysis of other intermediates in related metabolic pathways. nih.gov Chiral LC-MS methods have also been developed for the separation and identification of R- and S-2-hydroxyglutaric acids using specific chiral columns, such as the CHIROBIOTIC® R column. sigmaaldrich.com

Table 1: Parameters for a Validated HR-QTOF-LC/MS Assay for 2-HG Enantiomers
ParameterValue/RangeReference
Linear Range0.8–104 nmol/mL nih.gov
Correlation Coefficient (r²)≥ 0.995 nih.gov
Intra-day Precision (CV%)≤ 8.0 nih.gov
Inter-day Precision (CV%)≤ 6.3 nih.gov
Accuracy (Relative Error %)≤ 2.7 nih.gov
Resolution (Rs) between enantiomers1.6 nih.gov
Retention Time (D-2HG)5.82 min nih.gov
Retention Time (L-2HG)4.75 min nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify substances within a sample. wikipedia.org This technique is well-suited for the analysis of volatile compounds and has been successfully applied to the quantification of 2-HG in biological samples. nih.govscioninstruments.com

A sensitive and specific GC-MS method has been validated for quantifying serum levels of 2-HG, proving useful for clinical applications. nih.gov This method involves a liquid-liquid extraction with ethyl acetate (B1210297) followed by a rapid microwave-assisted derivatization. nih.gov The analytical method demonstrated linearity over a wide dynamic range with acceptable precision and accuracy. nih.gov

Table 2: Performance Characteristics of a Validated GC-MS Method for Serum 2-HG
ParameterValue/RangeReference
Limit of Quantification10 ng/mL nih.gov
Process Efficiency38% - 49% nih.gov
Recovery of added 2-HG99% - 105% nih.gov
Stability in serum at 4°C and ambient temperatureUp to 48 hours nih.gov
Stability after three freeze-thaw cyclesStable nih.gov
Stability of derivatized extracts in autosamplerUp to 120 hours nih.gov

The separation of 2-HG enantiomers, D-2-HG and L-2-HG, is challenging due to their identical physical and chemical properties. hilarispublisher.com A common and effective strategy to overcome this is chiral derivatization, where the enantiomers are reacted with a chiral agent to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using standard achiral chromatography. oup.com

One widely used chiral derivatization agent is diacetyl-L-tartaric anhydride (B1165640) (DATAN). nih.govoup.comnih.gov Derivatization with DATAN forms diastereomers of D- and L-2-HG that can be well-separated on a standard C18 HPLC column and detected by MS/MS. nih.govoup.com This method has been shown to be rapid and sensitive, with a total runtime of about 5 minutes. oup.com Another chiral derivatizing agent, N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), has also been employed. TSPC derivatization significantly improves the chromatographic separation of D- and L-2HG and markedly increases detection sensitivities. nih.gov

Table 3: Comparison of Derivatization Agents for 2-HG Enantiomer Analysis
Derivatization AgentKey AdvantagesDetection MethodReference
Diacetyl-L-tartaric anhydride (DATAN)Forms well-separated diastereomers, rapid analysis.LC-MS/MS nih.govoup.comnih.gov
N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC)Significantly improves separation and detection sensitivity (291-fold for D-2HG, 346-fold for L-2HG).LC-ESI-MS/MS nih.gov

Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide a non-invasive means to detect and quantify 2-HG, especially in clinical settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for studying the structure of molecules. mdpi.com Proton NMR (¹H-NMR) can detect 2-HG, which has five non-exchangeable protons that resonate at specific chemical shifts. nih.gov However, the ¹H-NMR spectrum of 2-HG is complex due to J-coupling and significant overlap with signals from other brain metabolites, making reliable quantification challenging. uib.no The characteristic resonance for 2-HG in ¹H-MRS is at approximately 2.25 ppm. nih.govradiopaedia.org

Carbon-13 NMR (¹³C NMR) offers wider chemical shift dispersion, which can help in resolving overlapping signals. nih.gov However, its lower sensitivity is a limitation for in vivo applications. nih.gov Chiral derivatization techniques have also been adapted for NMR to resolve 2-HG enantiomers without the need for chromatography, achieving over 90% recovery and a limit of quantification of about 1 nmol for 2-HG. acs.orgnih.gov

Table 4: Key ¹H-NMR Resonances of 2-Hydroxyglutarate
ProtonApproximate Chemical Shift (ppm) at 3TReference
H24.02 nih.gov
H4 and H4'~2.25 nih.gov
H3 and H3'~1.9 nih.gov

In vivo Magnetic Resonance Spectroscopy (MRS) allows for the non-invasive detection of metabolites in living tissues, making it a valuable tool for clinical research and diagnosis of diseases associated with elevated 2-HG. researchgate.net Various ¹H-MRS techniques have been developed to detect 2-HG, including methods using short echo times (TE) with spectral fitting, long TE that leverages the unique signal evolution of 2-HG, and spectral editing methods designed to isolate the 2-HG signal from background resonances. nih.gov

MEGA-PRESS is an edited MRS sequence that has shown high sensitivity for detecting 2-HG in patients. nih.gov Multi-voxel MRS imaging can create maps of 2-HG concentrations within a tumor, providing spatial information about its distribution. nih.govresearchgate.net These in vivo techniques are crucial for monitoring disease progression and response to therapy in patients with IDH-mutant cancers. nih.govnih.gov

Table 5: In Vivo ¹H-MRS Techniques for 2-HG Detection
TechniqueKey FeaturesReference
Short TE PRESSCommonly available, but can have signal overlap with other metabolites. nih.gov
Long TE PRESSExploits the unique J-coupling evolution of 2-HG to improve detection. nih.gov
MEGA-PRESSSpectral editing sequence to isolate the 2-HG signal, offering high sensitivity. nih.gov
Multi-Voxel ImagingProvides spatial mapping of 2-HG concentrations within tissues. nih.govresearchgate.net

Compound Index

Table 6: List of Chemical Compounds
Compound Name
2-hydroxyglutarate (2-HG)
D-2-hydroxyglutarate (D-2-HG)
L-2-hydroxyglutarate (L-2-HG)
Diacetyl-L-tartaric anhydride (DATAN)
Ethyl acetate
N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C NMR, Magnetic Resonance Spectroscopy)

Enzymatic Assays

Enzymatic assays utilizing D-2-hydroxyglutarate dehydrogenase (D2HGDH) offer a rapid, sensitive, and cost-effective method for quantifying D-2-hydroxyglutarate (D-2-HG). nih.gov These assays are based on the enzymatic conversion of D-2-HG to α-ketoglutarate (α-KG) by D2HGDH, a reaction that involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. nih.govsigmaaldrich.comsigmaaldrich.com The amount of D-2-HG in the sample is determined by measuring the stoichiometrically generated NADH. nih.gov

Detection of NADH can be achieved through various methods, leading to different assay formats:

Colorimetric Assays: In this format, an intermediate product reduces a probe to produce a colored product with a strong absorbance at 450 nm. assaygenie.comabcam.com The absorbance is directly proportional to the D-2-HG concentration in the sample. assaygenie.com These kits can typically measure D-2-HG levels as low as 10 µM. abcam.comabcam.com

Fluorometric Assays: These assays couple the production of NADH to a second enzymatic reaction. Diaphorase, for example, can use the generated NADH to reduce a non-fluorescent substrate like resazurin (B115843) into the highly fluorescent resorufin (B1680543). sigmaaldrich.comsigmaaldrich.com The resulting fluorescence, measured at specific excitation and emission wavelengths (e.g., λex = 540 nm / λem = 590 nm), corresponds to the D-2-HG concentration. sigmaaldrich.comsigmaaldrich.com

These D2HGDH-based assays have demonstrated high sensitivity, with quantification limits as low as 0.44 μM in tumor tissue and 2.77 μM in serum, allowing for the detection of basal D-2-HG levels in samples without isocitrate dehydrogenase (IDH) mutations. nih.gov They are applicable to a wide range of biological samples, including cell and tissue lysates, urine, serum, and cell culture supernatants. nih.govsigmaaldrich.com

Characteristics of D2HGDH-Based Assays
Assay TypeDetection PrincipleTypical Quantification LimitApplicable Samples
ColorimetricAbsorbance measurement of a colored product at 450 nm. assaygenie.comabcam.com~10 µM abcam.comabcam.comCell/tissue extracts, urine. assaygenie.com
FluorometricFluorescence measurement of resorufin produced from resazurin reduction. sigmaaldrich.comsigmaaldrich.com0.44 µM (tumor tissue), 2.77 µM (serum). nih.govSerum, urine, cell culture supernatants, cell/tissue lysates. sigmaaldrich.com

The quantification of L-2-hydroxyglutarate (L-2-HG) can be achieved through assays that specifically utilize L-2-hydroxyglutarate dehydrogenase (L2HGDH). This enzyme catalyzes the oxidation of L-2-HG to α-ketoglutarate. mdpi.comwikipedia.org

One developed assay for L-2-HGDH activity in cell lysates (fibroblasts, lymphoblasts, and lymphocytes) relies on the conversion of a stable-isotope-labeled L-2-hydroxyglutarate to 2-ketoglutarate. vu.nlamsterdamumc.nl The resulting 2-ketoglutarate is then converted in situ to L-glutamate. vu.nl The formation of the stable isotope-labeled L-glutamate, which is a direct measure of L-2-HGDH activity, is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vu.nl This specific assay has been instrumental in confirming the diagnosis of L-2-hydroxyglutaric aciduria by demonstrating deficient L-2-HGDH activity in patient-derived cells. vu.nl

Furthermore, a fluorescent biosensor for L-2-HG has been developed based on the L-2-HG dehydrogenase from Azoarcus olearius (AoL2HGDH). nih.gov This enzymatic assay-based fluorescent reporter, named EaLHGFR, consists of AoL2HGDH and resazurin for the detection of L-2-HG. nih.gov An optimized version of this biosensor, EaLHGFR-2, exhibited a high response magnitude and a low limit of detection of 0.042 μM. nih.gov This biosensor has been shown to accurately measure L-2-HG concentrations in bacterial and cellular samples, as well as in human body fluids. nih.gov

The development of enzymatic biosensors has provided sensitive and specific tools for the detection of 2-hydroxyglutarate (2-HG). These biosensors typically couple the high specificity of an enzyme with a signal transducer to generate a measurable signal.

For D-2-HG, an electrochemical enzymatic biosensor has been constructed using D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum (RsD2HGDH). mdpi.comnih.gov This enzyme is co-immobilized with a methylene (B1212753) blue mediator on a two-dimensional Ti3C2 MXene material, which is then coated onto a gold screen-printed electrode. mdpi.comnih.gov A key feature of this RsD2HGDH is its ability to directly transfer electrons to chemical mediators, circumventing the need for the often unstable coenzyme NAD+. nih.govcncb.ac.cn The biosensor measures the change in current via chronoamperometry as D-2-HG is catalyzed by the enzyme. mdpi.comnih.gov This portable biosensor has a detection range of 0.5 to 120 µM and a detection limit of 0.1 µM. mdpi.comnih.gov It has shown excellent accuracy in analyzing D-2-HG in fetal bovine serum and artificial urine samples. mdpi.com

Another type of biosensor for D-2-HG utilizes a specific transcriptional regulator, DhdR, as the sensing element combined with an amplified luminescent proximity homogeneous assay. biorxiv.org This biosensor demonstrated a low limit of detection at 0.08 µM and was effective in detecting D-2-HG in serum, urine, and cell culture. biorxiv.org A fluorescence-based D-2-HG biosensor (HGAXR) has also been constructed using D-2-HG dehydrogenase from Achromobacter xylosoxidans (AX-D2HGDH) and resazurin as the recognition and fluorescence transducing elements, respectively. nih.gov This biosensor allows for rapid (1-3 minutes) and accurate measurement of D-2-HG levels in frozen sections of brain tumor tissues. nih.gov

For L-2-HG, a highly sensitive fluorescent biosensor, sfLHGFRL, has been developed for potential point-of-care diagnosis of L-2-HG-related diseases, such as determining its accumulation in the urine of kidney cancer patients. researchgate.net

Comparison of Developed 2-HG Biosensors
AnalyteBiosensor TypeRecognition ElementDetection PrincipleDetection RangeLimit of Detection (LOD)
D-2-HGElectrochemicalRsD2HGDHChronoamperometry0.5 - 120 µM mdpi.comnih.gov0.1 µM mdpi.comnih.gov
D-2-HGLuminescentDhdR (transcriptional regulator)Amplified Luminescent Proximity Homogeneous AssayNot specified0.08 µM biorxiv.org
D-2-HGFluorescent (HGAXR)AX-D2HGDHResazurin reduction to fluorescent resorufinNot specifiedNot specified
L-2-HGFluorescent (EaLHGFR-2)AoL2HGDHResazurin reductionNot specified0.042 µM nih.gov

Sample Preparation and Extraction Strategies for Research Studies

Proper sample preparation and extraction are critical steps for the accurate quantification of 2-hydroxyglutarate (2-HG) in various biological matrices. The choice of method depends on the sample type and the subsequent analytical technique.

For cell cultures , a common procedure involves washing the cells with ice-cold phosphate-buffered saline to remove extracellular components. nih.gov Extraction is then typically performed by adding a pre-cooled (-80°C) 80% aqueous methanol (B129727) solution. nih.gov The cells are scraped and collected, and insoluble material is removed by centrifugation at high speed (e.g., 15,000 x g) at 4°C. nih.gov

For tissue samples , approximately 10 mg of tissue is rapidly homogenized in about 100 µl of ice-cold assay buffer. assaygenie.comabcam.com The homogenization can be performed on ice using a Dounce homogenizer. abcam.com Following a short incubation on ice, the homogenate is centrifuged at 10,000 x g at 4°C to pellet insoluble components, and the resulting supernatant is collected for analysis. assaygenie.comabcam.com

For biological fluids like urine , samples are typically centrifuged at 10,000 x g to remove any particulate matter before analysis. assaygenie.comabcam.com

Deproteinization is often a necessary step, especially for enzymatic assays and mass spectrometry, to remove proteins that can interfere with the analysis. This can be achieved through:

Perchloric acid (PCA) precipitation : Samples are treated with PCA to a final concentration of 1 M, incubated on ice, and then centrifuged. sigmaaldrich.com The supernatant is neutralized with potassium hydroxide (B78521) (KOH), and the resulting precipitate is removed by another centrifugation step. sigmaaldrich.com

Trichloroacetic acid (TCA) precipitation : This is another common method for deproteinization. sigmaaldrich.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, after extraction, the samples are often evaporated to dryness using a Speedvac or under nitrogen gas. nih.gov Complete removal of water is crucial for subsequent derivatization steps, which are often required to separate the D- and L-enantiomers of 2-HG. nih.gov

Future Research Directions and Unresolved Questions in 2 Hg Biology

Elucidation of Additional Non-IDH Dependent 2-HG Production Pathways

While the neomorphic activity of mutant IDH1 and IDH2 enzymes is a major source of D-2-HG in certain cancers, it is now clear that cells can produce both D- and L-2-HG through alternative, IDH-independent mechanisms. nih.govhilarispublisher.com A significant area of ongoing research is the complete characterization of these pathways, particularly under specific metabolic or stress conditions.

One of the most prominent non-IDH dependent pathways involves the production of L-2-HG under hypoxic conditions. nih.gov Studies have shown that oxygen limitation prompts certain cells to accumulate L-2-HG, a process driven not by IDH enzymes, but by the promiscuous activity of other oxidoreductases. nih.govresearchgate.net Lactate (B86563) dehydrogenase A (LDHA) has been identified as a primary contributor, with malate (B86768) dehydrogenase 1 and 2 (MDH1/2) also playing a role. nih.govresearchgate.net This hypoxia-induced L-2-HG production is sufficient to cause epigenetic changes, such as increased methylation of histone repressive marks. nih.gov

Future investigations are needed to identify other enzymes that may exhibit similar promiscuity towards α-ketoglutarate (α-KG), the precursor for 2-HG. frontiersin.orgresearchgate.net The metabolic contexts that favor these side reactions, such as nutrient availability, pH changes, or oxidative stress, are not fully understood. nih.govfrontiersin.org For instance, phosphoglycerate dehydrogenase (PHGDH) has been reported to produce D-2-HG from α-KG. frontiersin.org Furthermore, the contribution of wild-type IDH2's reverse catalytic activity—reductive carboxylation—to D-2-HG pools under certain conditions remains an area of active inquiry. frontiersin.orgnih.govnih.gov A comprehensive understanding of these alternative production routes is critical, as they may contribute to pathologically significant concentrations of 2-HG in tumors and other diseases that lack IDH mutations. nih.gov

Table 1: Known IDH-Independent 2-HG Production Mechanisms

Enzyme2-HG Enantiomer ProducedInducing ConditionReference
Lactate Dehydrogenase A (LDHA)L-2-HGHypoxia nih.gov
Malate Dehydrogenase 1/2 (MDH1/2)L-2-HGHypoxia nih.gov
Phosphoglycerate Dehydrogenase (PHGDH)D-2-HGGenomic amplification in certain cancers nih.gov
Wild-type IDH2 (reverse reaction)D-2-HGReductive carboxylation conditions frontiersin.org

Comprehensive Mapping of 2-HG Interacting Proteins and Metabolites Beyond α-KGDDs

The primary mechanism by which 2-HG exerts its effects is through competitive inhibition of α-ketoglutarate-dependent dioxygenases (α-KGDDs), a large family of enzymes involved in epigenetic regulation and cellular signaling. nih.govmdpi.com However, emerging evidence suggests that 2-HG's interactome is broader than initially appreciated. A crucial future direction is to systematically map all cellular proteins and metabolites that directly bind to or are allosterically regulated by D- and L-2-HG.

Beyond the well-studied TET DNA hydroxylases and JmjC histone demethylases, 2-HG has been shown to interact with other classes of enzymes. nih.gov For example, D-2-HG can competitively inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the TCA cycle and electron transport chain. nih.gov Other reported non-α-KGDD interactors include the DNA methyltransferase DNMT1 and the small GTPase Cdc42, neither of which binds α-KG, suggesting novel modes of action. nih.gov

Unbiased proteomic and metabolomic approaches are needed to identify the full spectrum of 2-HG binding partners. Techniques like chemical proteomics, affinity purification-mass spectrometry, and thermal proteome profiling could uncover novel interactors and provide a more holistic view of the pathways perturbed by 2-HG accumulation. Understanding these non-canonical interactions is essential, as they could explain some of the biological effects of 2-HG that are not fully accounted for by the inhibition of α-KGDDs alone and may present new therapeutic targets.

Detailed Mechanistic Insights into 2-HG’s Role in Cellular Heterogeneity and Lineage Fidelity

Recent studies have begun to uncover a fascinating role for 2-HG in modulating cell plasticity, lineage fidelity, and tumor heterogeneity. uthscsa.edunih.gov High levels of 2-HG have been shown to destabilize the chromatin landscape, leading to increased cell-to-cell variability. uthscsa.edunih.gov A key unresolved question is the precise molecular mechanism driving this phenomenon.

Research indicates that 2-HG can disarrange stable nucleosome positioning and alter the accessibility of key lineage-defining transcription factors, such as FOXA1 and GATA3 in breast cancer models. uthscsa.edunih.gov This can lead to a shift in gene expression programs, for example, from a luminal to a more basal-like state, and promote an undifferentiated phenotype associated with poor prognosis. uthscsa.edunih.gov While inhibition of α-KGDDs and subsequent epigenetic alterations are likely central to this process, the exact chain of events from enzyme inhibition to chromatin destabilization needs to be meticulously dissected. researchgate.net

Future work should focus on single-cell multi-omics approaches to trace how 2-HG-induced epigenetic changes translate into altered transcriptional states and cell fate decisions in individual cells. uthscsa.edu Investigating how 2-HG impacts the function of chromatin remodeling complexes and pioneer transcription factors will be critical. Furthermore, understanding how these effects on lineage fidelity contribute to tumor evolution, therapy resistance, and the generation of cancer stem-like cells is a high-priority research area. nih.gov The oncometabolite has been shown to dysregulate the differentiation of mesenchymal stem cells, potentially contributing to the development of cartilaginous tumors. nih.govmdpi.com

Understanding the Full Spectrum of 2-HG's Physiological Roles in Diverse Organisms and Tissues

While much of the focus has been on the pathological roles of 2-HG in cancer, there is growing evidence that this metabolite has physiological functions in normal tissues and across different species. portlandpress.comnih.gov L-2-HG, for instance, is produced in mammalian cells as a physiological response to oxygen limitation. hilarispublisher.comnih.govaacrjournals.org Its role in T-cell activation and differentiation further highlights its involvement in normal biological processes. nih.gov A comprehensive understanding of these physiological roles is necessary to fully appreciate the consequences of its dysregulation in disease.

The presence and function of 2-HG are not limited to mammals. The metabolite has been identified in a wide range of organisms, including bacteria, yeast, and plants. portlandpress.com In bacteria, 2-HG metabolism is involved in processes like carbon starvation response. nih.govbohrium.com Exploring the function of 2-HG in these diverse biological contexts could provide evolutionary insights and uncover conserved metabolic signaling roles.

Future research should aim to systematically profile the levels of D- and L-2-HG across different mammalian tissues during development, homeostasis, and in response to various physiological stresses. This will help to clarify where and when 2-HG is endogenously produced and what its downstream effects are in non-cancerous settings. Such studies could reveal novel roles for 2-HG in cellular signaling, metabolic regulation, and intercellular communication, fundamentally broadening our perspective on this so-called "oncometabolite." nih.gov

Development of Advanced Analytical Techniques for Spatiotemporal Quantification of 2-HG Enantiomers

A significant technical challenge in 2-HG research is the accurate and sensitive quantification of its two enantiomers, D-2-HG and L-2-HG, within complex biological samples. pnas.org Because these stereoisomers can have different origins and biological effects, distinguishing between them is crucial. researchgate.netnih.gov While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose, there is a pressing need for more advanced techniques that can provide spatiotemporal information. biorxiv.orgtandfonline.comspringernature.com

Current methods typically rely on analyzing bulk tissue or cell extracts, which averages out the metabolic state of potentially heterogeneous cell populations. Future techniques should aim to measure 2-HG enantiomers with single-cell or even subcellular resolution. Imaging mass spectrometry and novel bioluminescence assays are promising steps in this direction, allowing for the visualization of metabolite distribution within tissue sections. nih.gov

Furthermore, the development of genetically encoded biosensors offers the potential to monitor 2-HG dynamics in living cells in real-time. the-innovation.org FRET-based and other protein biosensors have been designed for both D- and L-2-HG, enabling the study of metabolic fluxes in response to various stimuli. nih.govthe-innovation.orgmdpi.combiorxiv.org Refining these tools to improve their sensitivity, dynamic range, and applicability across different model systems will be a key enabler for future discoveries in 2-HG biology, allowing researchers to ask precise questions about where, when, and how quickly 2-HG levels change within a cell.

Q & A

Q. What are the established methods for synthesizing 2-hydroxyglutamic acid, and how do enzymatic approaches compare to chemical synthesis?

  • Methodological Answer : 2-Hydroxyglutamic acid can be synthesized via enzymatic hydroxylation using monooxygenases, which introduce a hydroxyl group at the α-carbon of glutamic acid. This method leverages molecular oxygen as a substrate, as demonstrated in bacterial systems (e.g., Pseudomonas ovalis) for analogous 2-hydroxy fatty acids . Chemical synthesis routes, such as stereoselective hydroxylation using catalysts, are also viable but require rigorous purification to isolate enantiomers. Comparative studies should assess yield, enantiomeric purity (via chiral chromatography), and scalability .

Q. How can researchers detect and quantify 2-hydroxyglutamic acid in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS) paired with derivatization (e.g., trimethylsilylation) is optimal for quantifying 2-hydroxyglutamic acid in complex matrices like cerebrospinal fluid or tumor tissues. Spectral-editing magnetic resonance spectroscopy (MRS) is non-invasive and effective for in vivo detection, particularly in IDH-mutant gliomas . Internal standards, such as deuterated analogs, improve quantification accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for 2-hydroxyglutamic acid under varying experimental conditions?

  • Methodological Answer : Discrepancies in stability studies often arise from differences in pH, temperature, or interactions with co-solutes. To address this, replicate experiments under standardized conditions (e.g., buffered solutions at physiological pH) while monitoring degradation via HPLC or NMR. Cross-validate findings using accelerated stability testing (e.g., Arrhenius modeling) and compare with literature on structurally similar α-hydroxy acids .

Q. What advanced techniques are recommended for elucidating the stereochemical and structural properties of 2-hydroxyglutamic acid?

  • Methodological Answer : X-ray crystallography or cryo-EM can resolve absolute configuration, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) identifies diastereomers. For dynamic studies, circular dichroism (CD) spectroscopy tracks conformational changes in response to pH or ligands . Computational modeling (DFT or MD simulations) complements experimental data to predict reactivity and binding affinities .

Q. What experimental designs are critical for studying the role of 2-hydroxyglutamic acid in metabolic pathways, such as the TCA cycle or oncometabolism?

  • Methodological Answer : Isotopic tracing with 13C^{13}\text{C}-labeled 2-hydroxyglutamic acid can map its incorporation into downstream metabolites via LC-MS or flux analysis. In cancer models, compare wild-type and IDH-mutant cell lines to assess oncometabolite accumulation. Use CRISPR/Cas9 knockout models to validate enzymatic pathways (e.g., IDH1/2 mutations) linked to 2-hydroxyglutarate production .

Q. How do researchers mitigate interference from chiral impurities when analyzing 2-hydroxyglutamic acid in enantioselective studies?

  • Methodological Answer : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC to resolve enantiomers. Validate purity using polarimetry or enantioselective enzymatic assays (e.g., L-specific dehydrogenases). Synthetic controls for both D- and L-forms are essential, as impurities <1% can skew biological activity data .

Cross-Disciplinary and Mechanistic Questions

Q. What methodologies are used to investigate the neuroprotective or cytotoxic effects of 2-hydroxyglutamic acid in model systems?

  • Methodological Answer : In neurobiology, primary neuron cultures or in vivo models (e.g., zebrafish) are treated with 2-hydroxyglutamic acid at physiologically relevant concentrations. Assess cytotoxicity via MTT assays, ROS detection (DCFH-DA probes), and apoptosis markers (caspase-3 activation). Compare with structurally related neurotoxins (e.g., quinolinic acid) to isolate mechanism-specific effects .

Q. How can 2-hydroxyglutamic acid be integrated into biomaterial or prebiotic chemistry studies?

  • Methodological Answer : Simulate prebiotic conditions (e.g., hydrothermal vents) to test polymerization of 2-hydroxyglutamic acid with minerals like montmorillonite clay. Analyze oligomer formation via MALDI-TOF MS. For biomaterials, evaluate its role in peptide hydrogels using rheology and TEM to assess self-assembly kinetics .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in 2-hydroxyglutamic acid toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate IC50_{50}/EC50_{50} values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Ensure reproducibility by reporting effect sizes, confidence intervals, and raw data in open-access repositories .

Q. How can researchers validate the specificity of antibodies or probes targeting 2-hydroxyglutamic acid in immunohistochemistry?

  • Methodological Answer :
    Perform competitive ELISA with enantiomeric standards to confirm cross-reactivity thresholds. Use knockout tissue sections (e.g., IDH1-null models) as negative controls. Validate with orthogonal methods like Raman spectroscopy or immuno-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.